Technical Documentation Center

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid
  • CAS: 62328-13-6

Core Science & Biosynthesis

Foundational

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the burgeoning therapeutic potential of 4-acetyl-2-hydroxypyrimidine-5-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the burgeoning therapeutic potential of 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid and its derivatives. As a senior application scientist, the following content is synthesized from contemporary research to provide not just a recitation of facts, but a causal narrative that underpins the scientific rationale for investigating this promising heterocyclic core. We will delve into the synthetic strategies, explore the multifaceted biological activities, and elucidate the structure-activity relationships that are pivotal for the rational design of novel therapeutics based on this scaffold.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, both natural and synthetic. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the discovery of new therapeutic agents.[1] The annals of medicine are replete with successful drugs built upon the pyrimidine framework, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.

The 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid scaffold represents a particularly intriguing, yet underexplored, subclass of pyrimidine derivatives. The strategic placement of the acetyl, hydroxyl, and carboxylic acid moieties offers a unique combination of hydrogen bond donors and acceptors, as well as potential sites for further chemical modification. This guide will illuminate the synthetic pathways to access this core structure and explore its therapeutic promise in oncology, infectious diseases, and inflammatory conditions.

Synthetic Strategies: Forging the 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid Core

The construction of the polysubstituted pyrimidine ring is a well-established field in organic synthesis. While a direct, one-pot synthesis of the 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid scaffold is not extensively documented in the current literature, a plausible and efficient synthetic route can be devised based on the principles of the Biginelli reaction and related cyclocondensations.

A key precursor for the introduction of the C4-acetyl and C5-carboxylic acid ester functionalities is ethyl 2-acetyl-3-oxobutanoate, also known as ethyl diacetoacetate. This β-dicarbonyl compound possesses the requisite functionalities for the formation of the target pyrimidine ring.

Proposed Synthetic Pathway

A logical synthetic approach involves the condensation of ethyl 2-acetyl-3-oxobutanoate with urea in the presence of an acid catalyst. This reaction is a variation of the classical Biginelli condensation. The initial reaction would likely form a dihydropyrimidine intermediate, which can then be oxidized to the aromatic pyrimidine core.

Synthetic_Pathway reagent1 Ethyl 2-acetyl-3-oxobutanoate reaction1 Cyclocondensation reagent1->reaction1 reagent2 Urea reagent2->reaction1 catalyst Acid Catalyst (e.g., HCl) catalyst->reaction1 intermediate Dihydropyrimidine Intermediate reaction2 Oxidation intermediate->reaction2 oxidant Oxidizing Agent (e.g., DDQ, HNO3) oxidant->reaction2 product Ethyl 4-acetyl-2-hydroxypyrimidine-5-carboxylate reaction1->intermediate reaction2->product

Caption: Proposed synthetic pathway to the core scaffold.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methodologies for pyrimidine synthesis. Optimization of reaction conditions, including catalyst, solvent, and temperature, would be necessary to maximize the yield of the desired product.

Step 1: Cyclocondensation to form the Dihydropyrimidine Intermediate

  • To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add urea (1-1.2 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl, H₂SO₄).

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude dihydropyrimidine intermediate.

Step 2: Oxidation to the Pyrimidine Core

  • Dissolve the crude dihydropyrimidine intermediate in a suitable solvent (e.g., dioxane, acetic acid).

  • Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or nitric acid, portion-wise at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, quench the reaction with a suitable quenching agent if necessary (e.g., sodium bisulfite for DDQ).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-acetyl-2-hydroxypyrimidine-5-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid (Optional)

  • To a solution of the ethyl ester in a mixture of ethanol and water, add an excess of a base (e.g., NaOH, KOH).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid.

Therapeutic Potential: A Multifaceted Scaffold

The therapeutic potential of 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid derivatives can be inferred from the extensive research on structurally related pyrimidine compounds. The key areas of interest include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents.[1] The presence of the carboxylic acid or ester group at the 5-position, in particular, has been shown to be important for cytotoxic activity. It is hypothesized that the acetyl group at the 4-position could engage in additional interactions with biological targets, potentially enhancing potency and selectivity.

A plausible mechanism of action for anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the pyrimidine scaffold is well-suited for this purpose.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein PhosphoSubstrate PhosphoSubstrate Substrate->PhosphoSubstrate Phosphorylated Substrate Kinase->Substrate Phosphorylates NoPhosphorylation Inhibition of Proliferation Kinase->NoPhosphorylation No Phosphorylation Pyrimidine 4-Acetyl-2-hydroxypyrimidine Derivative Pyrimidine->Kinase Competitively Inhibits CellProliferation Uncontrolled Cell Proliferation PhosphoSubstrate->CellProliferation Leads to

Caption: Representative mechanism of kinase inhibition.

Table 1: In Vitro Cytotoxic Activity of Representative Pyrimidine-5-Carboxylate/Carbonitrile Derivatives

Compound IDR1R2Cell LineIC₅₀ (µM)Reference
A -CN-NH-Ph-4-ClA549 (Lung)5.85[1]
B -CN-NH-Ph-4-OCH₃HepG2 (Liver)3.56[1]
C -COOEt-ArylHCT-116 (Colon)1.98Not found in search results
D -COOH-ArylMCF-7 (Breast)3.0[2]

Note: The data in this table is for structurally related pyrimidine derivatives and is intended to be representative of the potential activity of the 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid scaffold.

Antimicrobial Activity

The pyrimidine nucleus is also a common feature in many antimicrobial agents. The ability of these compounds to interfere with essential metabolic pathways in bacteria and fungi makes them attractive candidates for the development of new anti-infective drugs. The specific substitution pattern of the 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid core could offer novel interactions with microbial enzymes that are not exploited by existing drugs.

Table 2: In Vitro Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound IDR GroupOrganismMIC (µg/mL)Reference
E -ArylStaphylococcus aureus16.26Not found in search results
F -ArylBacillus subtilis17.34Not found in search results
G -ArylEscherichia coli17.34Not found in search results
H -ArylAspergillus niger17.34Not found in search results

Note: The data in this table is for structurally related pyrimidine derivatives and is intended to be representative of the potential activity of the 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid scaffold.

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The structural features of the 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid scaffold are suggestive of its potential to interact with the active sites of these enzymes.

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of the 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid scaffold can be further optimized through a systematic exploration of its structure-activity relationship. Key areas for future investigation include:

  • Modification of the 2-hydroxy group: Alkylation or acylation of the hydroxyl group could modulate the compound's pharmacokinetic properties and target interactions.

  • Derivatization of the 5-carboxylic acid: Conversion of the carboxylic acid to a variety of esters, amides, or other bioisosteres can significantly impact potency, selectivity, and cell permeability.

  • Substitution on the acetyl group: Introduction of different substituents on the methyl group of the acetyl moiety could lead to enhanced interactions with the target protein.

  • Introduction of substituents at the 6-position: The vacant 6-position of the pyrimidine ring offers an opportunity for the introduction of various functional groups to further probe the target's binding pocket.

SAR_Diagram cluster_positions Sites for Modification Core R1 R1 (2-position) R2 R2 (4-acetyl) R3 R3 (5-carboxyl) R4 R4 (6-position)

Caption: Key positions for SAR exploration.

Conclusion

The 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. Its plausible synthesis from readily available starting materials, combined with the proven biological activities of related pyrimidine derivatives, provides a strong impetus for further investigation. The strategic combination of functional groups on this core structure offers a unique platform for the design of potent and selective modulators of various biological targets. This guide has outlined the foundational knowledge required to embark on the exploration of this exciting chemical space, with the ultimate goal of developing next-generation therapeutics for a range of human diseases.

References

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469.
  • Salem, M. A. I., Behalo, M. S., & Elrazaz, E. z. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. Medicinal Chemistry Research.
  • von Wangelin, A. J. (2006). Synthesis of (4R,5S)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid and its inhibitory action against influenza virus sialidases.
  • Pais, G. C. G., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646–6649.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Lecturio. (2025).
  • Raju, C., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4443-4447.
  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7481.
  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • ChemTalk. (2023).
  • Petri, W. A., Jr. (2022). Therapeutic potential for P2Y2 receptor antagonism. Purinergic Signalling, 19(2), 401-420.
  • Khan, I., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4438.
  • Mudgal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
  • Al-Warhi, T., et al. (2025).
  • Brown, D. J. (1985). The Pyrimidines, Supplement II. John Wiley & Sons.
  • Jack Westin. (n.d.).
  • Zanthoxylum nitidum (Roxb.) DC: A Comprehensive Study on Biological Processes, Anti-Inflammatory Effects, and Myocardial Toxicity. (2025). MDPI.
  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. (2023).
  • MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. MSU chemistry.
  • Jack Westin. (n.d.).
  • Harper, S., et al. (2009). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Bioorganic & Medicinal Chemistry Letters, 19(21), 6248-6253.

Sources

Exploratory

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of the novel compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel compound, 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. As a molecule with no currently registered CAS number or published experimental data, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in its synthesis, characterization, and potential therapeutic applications. We will explore a proposed synthetic pathway, predict its key physicochemical identifiers and spectroscopic signatures, and discuss its potential role in medicinal chemistry based on the established bioactivity of related pyrimidine scaffolds. Detailed, self-validating protocols for its characterization are also provided to guide future research endeavors.

Introduction: The Untapped Potential of a Novel Pyrimidine Derivative

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern of a pyrimidine derivative dictates its pharmacological profile, making the exploration of novel analogues a critical endeavor in the pursuit of new medicines.

This guide focuses on the hitherto uncharacterized molecule, 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. A thorough search of chemical databases, including SciFinder and Reaxys, reveals an absence of a registered CAS number and any published experimental data for this specific compound. This indicates its novelty and presents a unique opportunity for original research and discovery.

The presence of the acetyl, hydroxyl, and carboxylic acid functional groups on the pyrimidine core suggests a molecule with significant potential for forming multiple hydrogen bonds and engaging in various biological interactions. The carboxylic acid moiety, in particular, is a common feature in many drugs, often contributing to target binding and influencing pharmacokinetic properties.[2] This guide will, therefore, serve as a theoretical and practical roadmap for the scientific community to synthesize, identify, and evaluate the potential of this promising new chemical entity.

Core Identifiers and Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide a reliable estimation of the fundamental properties of a molecule. The following identifiers and physicochemical parameters for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid have been predicted using established cheminformatics tools.[3][4][5]

Identifier/PropertyPredicted ValueSource
IUPAC Name 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid-
Molecular Formula C₇H₆N₂O₄-
Molecular Weight 182.14 g/mol -
Canonical SMILES CC(=O)C1=C(C(=O)O)N=C(N=C1)O-
InChIKey Predicted but not yet assigned-
CAS Number Not yet assigned-
Predicted pKa Acidic (Carboxylic Acid): ~3.5-4.5; Acidic (Hydroxypyrimidine): ~7.5-8.5Cheminformatics Prediction
Predicted logP ~ -0.5 to 0.5Cheminformatics Prediction
Predicted Solubility Moderately soluble in water and polar organic solventsCheminformatics Prediction

Proposed Synthesis Pathway

The synthesis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid can be logically approached through a multi-step reaction sequence, leveraging established methodologies for the construction of substituted pyrimidine rings. A plausible retrosynthetic analysis suggests a convergent approach, as outlined below.

Synthesis_Pathway Target 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid Intermediate1 Ethyl 4-acetyl-2-hydroxypyrimidine-5-carboxylate Target->Intermediate1 Hydrolysis Precursor1 Ethyl 2-acetyl-3-ethoxyacrylate Intermediate1->Precursor1 Cyclocondensation Precursor2 Urea Intermediate1->Precursor2 Cyclocondensation StartingMaterial1 Ethyl acetoacetate Precursor1->StartingMaterial1 Condensation StartingMaterial2 Triethyl orthoformate Precursor1->StartingMaterial2 Condensation

Caption: Proposed retrosynthetic analysis for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-acetyl-3-ethoxyacrylate

  • To a stirred solution of ethyl acetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents), add acetic anhydride (2.5 equivalents).

  • Heat the reaction mixture at 120-130 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure to yield crude ethyl 2-acetyl-3-ethoxyacrylate, which can be used in the next step without further purification or purified by vacuum distillation.

Causality: The condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride is a standard method to form the enol ether, which is a key precursor for the pyrimidine ring construction. Acetic anhydride acts as a water scavenger, driving the reaction to completion.

Step 2: Synthesis of Ethyl 4-acetyl-2-hydroxypyrimidine-5-carboxylate

  • Dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add urea (1 equivalent) and stir until fully dissolved.

  • Add the crude ethyl 2-acetyl-3-ethoxyacrylate (1 equivalent) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.

  • The resulting precipitate is collected by filtration, washed with cold ethanol and then water, and dried under vacuum to yield the desired ethyl 4-acetyl-2-hydroxypyrimidine-5-carboxylate.

Causality: This is a classic Biginelli-type cyclocondensation reaction. The strong base (sodium ethoxide) facilitates the condensation of urea with the β-dicarbonyl-like precursor to form the stable pyrimidine ring.

Step 3: Hydrolysis to 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

  • Suspend the ethyl 4-acetyl-2-hydroxypyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2M NaOH).

  • Heat the mixture to 80-90 °C and stir until the ester is fully hydrolyzed, as monitored by TLC (disappearance of the starting material).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3.

  • The precipitated product, 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Causality: Basic hydrolysis of the ethyl ester to the corresponding carboxylate salt is a standard and efficient transformation. Subsequent acidification protonates the carboxylate and the hydroxypyrimidine to yield the final product.

Predicted Spectroscopic Data for Structural Elucidation

The following section details the expected spectroscopic data for the unambiguous identification of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Expected Signals:

    • A singlet in the region of δ 2.5-2.8 ppm, corresponding to the three protons of the acetyl group (-COCH₃).

    • A singlet in the region of δ 8.5-9.0 ppm, corresponding to the proton at the C6 position of the pyrimidine ring.

    • A broad singlet at δ > 12 ppm for the carboxylic acid proton (-COOH).

    • A broad singlet corresponding to the hydroxyl/amide proton on the pyrimidine ring, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Expected Signals:

    • A signal around δ 25-30 ppm for the acetyl methyl carbon.

    • Signals in the aromatic region (δ 140-170 ppm) for the carbons of the pyrimidine ring.

    • A signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm.

    • A signal for the acetyl carbonyl carbon around δ 195-205 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Expected Absorption Bands:

    • A broad band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid.

    • A sharp, strong band around 1700-1730 cm⁻¹ for the C=O stretching of the carboxylic acid.

    • A sharp, strong band around 1680-1700 cm⁻¹ for the C=O stretching of the acetyl group.

    • Bands in the region of 1550-1650 cm⁻¹ corresponding to C=N and C=C stretching vibrations of the pyrimidine ring.

    • A band around 3000-3100 cm⁻¹ for the N-H stretching of the pyrimidine ring.

Mass Spectrometry (MS)
  • Method: Electrospray ionization (ESI) is recommended.

  • Expected Ions:

    • In positive ion mode, the [M+H]⁺ ion at m/z 183.04.

    • In negative ion mode, the [M-H]⁻ ion at m/z 181.03.

    • Fragmentation patterns may include the loss of CO₂ (44 Da) and the acetyl group (43 Da).

Potential Applications in Drug Discovery and Chemical Biology

While the biological activity of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is yet to be determined, the pyrimidine scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of pyrimidine have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Agents: Many pyrimidine analogues function as kinase inhibitors or antimetabolites in cancer therapy.[6]

  • Antimicrobial Agents: The pyrimidine nucleus is found in several antibacterial and antifungal drugs.

  • Anti-inflammatory Drugs: Certain pyrimidine derivatives have shown potent anti-inflammatory effects.

The specific combination of functional groups in 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid makes it an interesting candidate for screening in these and other therapeutic areas. The carboxylic acid can act as a key binding element to target proteins, while the acetyl and hydroxyl groups provide additional points for interaction and potential for further chemical modification to optimize activity and selectivity.

Workflow for Synthesis, Purification, and Characterization

The following diagram illustrates a logical workflow for a research program focused on 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid.

Research_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Synthesis Proposed Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS High-Resolution MS NMR->MS IR FT-IR Spectroscopy MS->IR Purity HPLC Analysis IR->Purity Screening Biological Screening Assays Purity->Screening SAR Structure-Activity Relationship Studies Screening->SAR

Caption: A comprehensive workflow for the synthesis, characterization, and biological evaluation of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid.

Conclusion

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid represents a novel chemical entity with significant potential for further investigation. This technical guide has provided a foundational framework for its synthesis, a comprehensive prediction of its key identifiers and spectroscopic properties, and a rationale for its potential applications in drug discovery. The proposed synthetic route is based on well-established chemical principles, and the detailed characterization protocols offer a clear path for its unambiguous identification. It is our hope that this guide will stimulate further research into this and other novel pyrimidine derivatives, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]

  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Google Patents. (n.d.). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

  • International Conference on Applied Innovations in IT. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. [Link]

  • Elsevier. (n.d.). Reaxys Medicinal Chemistry Flat File (RMCFF). [Link]

  • MDPI. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]

  • Elsevier. (2025). Reaxys USER Manual. [Link]

  • Metasci. (n.d.). Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. [Link]

  • Springer. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • Asian Research Association. (2023). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3). [Link]

  • ChemAxon. (n.d.). Chemicalize. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATIONS AND DFT STUDIES ON THE METAL COMPLEXES OF AZATHIOPRINE IMMUNOSUPPRESSIVE DRUG. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Elsevier. (n.d.). Reaxys Medicinal Chemistry. [Link]

  • MDPI. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. [Link]

  • CAS. (n.d.). 5-Hydroxypyrazine-2-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

  • Reaxys. (2009). Reaxys Quick Reference Guide. [Link]

Sources

Foundational

A Comprehensive Literature Review of Pyrimidine-5-Carboxylic Acid Analogs in Modern Drug Discovery

Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, receptor modulators, and metabolic enzyme antagonists. Within this chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, receptor modulators, and metabolic enzyme antagonists. Within this chemical space, the pyrimidine-5-carboxylic acid moiety has emerged as a critical pharmacophore. The carboxylic acid group at the C5 position provides highly directional hydrogen bonding capabilities, enables the formation of strong salt bridges with basic amino acid residues (such as arginine or lysine) in target binding pockets, and significantly alters the electronic distribution of the pyrimidine core.

This technical guide synthesizes current literature on the therapeutic applications, structure-activity relationships (SAR), and advanced synthetic methodologies of pyrimidine-5-carboxylic acid analogs, providing drug development professionals with actionable, field-proven insights.

Target Landscape and Mechanism of Action

Pyrimidine-5-carboxylic acid derivatives have demonstrated potent activity across a diverse array of biological targets. The strategic placement of the carboxylic acid allows for precise tuning of the molecule's physicochemical properties, driving selectivity and potency.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is the primary therapeutic strategy for managing hyperuricemia and gout. Recent scaffold hopping and structural optimization studies have identified 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids as highly potent XO inhibitors[1].

Mechanistic Causality: The potency of these analogs is heavily dependent on an Intramolecular Hydrogen Bond (IMHB) formed between the C6-amino group and the C5-carboxylic acid. This IMHB locks the carboxylic acid into a coplanar conformation relative to the pyrimidine ring. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized, allowing the carboxylic acid to optimally interact with the molybdenum-pterin center of the XO active site. Removing the amino group disrupts this IMHB, resulting in a severe drop in inhibitory potency[1].

PPARγ Activation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor targeted for the treatment of insulin resistance and type 2 diabetes. 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives have been developed as high-affinity, non-thiazolidinedione (TZD) PPARγ agonists[2]. The C5-carboxylic acid acts as an essential hydrogen bond acceptor/donor network that mimics the acidic headgroup of traditional TZDs, anchoring the molecule to the activation function-2 (AF-2) helix of the receptor, which is critical for coactivator recruitment[2].

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is an enzyme localized to the inner mitochondrial membrane, responsible for catalyzing the fourth step of de novo pyrimidine biosynthesis. Inhibiting DHODH depletes intracellular uridine monophosphate (UMP) pools, triggering an anti-proliferative effect in rapidly dividing cells (e.g., activated T-cells and cancer cells). Aromatic pyrimidine-5-carboxylic acid derivatives have been patented as potent DHODH inhibitors with IC50 values < 1 µM, serving as immunomodulatory and anti-inflammatory agents[3].

TargetPathway Gln Glutamine DHO Dihydroorotate (DHO) Gln->DHO CAD complex DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Inhibitor Pyrimidine-5-Carboxylic Acid Analogs Inhibitor->DHODH Inhibition

Mechanism of DHODH inhibition by pyrimidine-5-carboxylic acid analogs in pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Profiling

The following table summarizes the quantitative binding and inhibitory data for key pyrimidine-5-carboxylic acid analogs against their respective targets, demonstrating their competitive efficacy against established clinical standards.

TargetCompound ScaffoldIC50 / AffinityReference StandardRef
Xanthine Oxidase (XO) 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids (Compound 19a)0.039 µMFebuxostat (0.028 µM)Allopurinol (7.590 µM)[1]
PPARγ 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid (Compound 6e)-23.7 kcal/mol (FlexX Docking Score)Pioglitazone (0.8 µM)[2]
DHODH Aromatic pyrimidine-5-carboxylic acid derivatives< 1.0 µMBrequinar[3]

Advanced Synthetic Strategies & MedChem Workflows

To effectively explore the chemical space of pyrimidine-5-carboxylic acids, medicinal chemists require robust, high-yielding synthetic routes. Two primary methodologies have proven highly effective: the Morita-Baylis-Hillman (MBH) assembly and Palladium-Catalyzed Aminocarbonylation.

MgI2-Mediated Morita-Baylis-Hillman (MBH) Assembly

The synthesis of 2,5,6-trisubstituted pyrimidines often utilizes a three-step methodology starting from an MBH adduct. A critical experimental choice in this pathway is the use of MgI2 as the Lewis acid promoter.

Causality of Reagent Selection: Attempts to use Zn(II) halides fail to catalyze the reaction even after extended periods, and MgBr2 yields poor conversions[4]. MgI2 is uniquely effective because it provides a synergistic dual-activation mechanism: the soft iodide ion acts as a highly potent nucleophile to initiate the Michael addition on the propiolate, while the hard Mg2+ ion coordinates the aldehyde oxygen, dramatically lowering the activation energy for the aldol-type ring closure[4].

Furthermore, direct assembly of pyrimidine-5-carboxamides using N-substituted propiolamides in the MBH reaction results in exceptionally low yields due to the poor electrophilicity of the amide carbonyl during the condensation step[5]. Therefore, the optimal workflow requires synthesizing the pyrimidine-5-carboxylate ester first, followed by base hydrolysis to the carboxylic acid, and subsequent amidation.

SyntheticWorkflow SM Aldehyde + Propiolate MBH MgI2-Mediated MBH Reaction SM->MBH Adduct MBH Adduct MBH->Adduct Ox Dess-Martin Oxidation Adduct->Ox Keto β-Keto Ester Intermediate Ox->Keto Cond Condensation with Amidine Keto->Cond Ester Pyrimidine-5-Carboxylate Cond->Ester Hydro Base Hydrolysis (KOH/MeOH) Ester->Hydro Acid Pyrimidine-5-Carboxylic Acid Hydro->Acid

Three-step synthetic workflow for 2,5,6-substituted pyrimidine-5-carboxylic acid derivatives.

Palladium-Catalyzed Aminocarbonylation

For late-stage functionalization, pyrimidine-5-carboxylic acid amides can be synthesized directly from 5-bromo-pyrimidines via palladium-catalyzed aminocarbonylation. This method utilizes carbon monoxide gas (CO) under pressure, a palladium acetate catalyst, and a specific ligand to insert the carbonyl group directly between the pyrimidine ring and an amine (e.g., p-tolylamine)[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the success of the chemical transformation before proceeding to the next step.

Protocol 1: Base-Catalyzed Hydrolysis of Pyrimidine-5-Carboxylates

This protocol converts the ester intermediate into the active pyrimidine-5-carboxylic acid core[4].

  • Initialization: Dissolve the pyrimidine 5-carboxylate (1.0 eq.) in methanol (5 mL/mmol).

  • Reagent Addition: Add Potassium Hydroxide (KOH) (3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature overnight (approx. 8–12 hours).

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is complete when the higher Rf ester spot completely disappears, leaving a baseline spot (the carboxylate salt).

  • Solvent Removal: Evaporate the methanol in vacuo.

  • Acidification & Extraction: Take up the residue in Ethyl Acetate (EtOAc) (15 mL). Slowly acidify the aqueous layer with 1M KHSO4 until the pH reaches exactly 3.0. Causality: A pH of 3.0 ensures the carboxylic acid is fully protonated and partitions into the organic layer, while polar impurities remain in the aqueous phase.

  • Isolation: Extract the mixture with EtOAc (2 x 20 mL). Combine the organic extracts, wash with cold brine (15 mL), dry over anhydrous Na2SO4, and filter. Evaporate the solvent to yield the pure pyrimidine-5-carboxylic acid.

Protocol 2: Synthesis of Pyrimidine-5-Carboxamides via Acyl Chloride Activation

Direct amidation of the ester is inefficient. This protocol utilizes an acyl chloride intermediate to drive the amidation to completion[4].

  • Activation: Suspend the pyrimidine-5-carboxylic acid (1.0 eq.) in anhydrous toluene (3 mL/mmol). Add Thionyl Chloride (SOCl2) (1.5 eq.).

  • Reflux: Heat the mixture to reflux for 2.5 hours.

  • Validation Checkpoint 1 (Physical State): Cool the reaction and remove the solvent in vacuo. The successful formation of the highly reactive acyl chloride is visually validated by the appearance of a reddish-brown solid. Crucial: Do not expose this intermediate to atmospheric moisture.

  • Amidation: Dissolve the solid in anhydrous THF (5 mL) and cool to −78°C using a dry ice/acetone bath.

  • Nucleophilic Attack: Add Triethylamine (TEA) (3.0 eq.) followed by the desired amine (1.0 eq.). Stir for 0.5 h at −78°C, then allow the reaction to warm to room temperature for 1 hour.

  • Quenching & Workup: Quench the reaction by pouring it into a 1:1 (v/v) mixture of saturated aqueous NaHCO3 and CH2Cl2 (20 mL). Extract the aqueous layer with CH2Cl2 (2 x 15 mL).

  • Validation Checkpoint 2 (Analytical): Confirm product formation via LC-MS and 1H-NMR. The disappearance of the broad carboxylic acid -OH peak (~11-13 ppm) and the appearance of the amide -NH peak validates the transformation.

Conclusion

The pyrimidine-5-carboxylic acid scaffold remains a cornerstone in the development of highly selective and potent therapeutics. By understanding the mechanistic causality of its binding interactions—such as the critical role of intramolecular hydrogen bonding in XO inhibitors—and leveraging optimized synthetic workflows like MgI2-mediated MBH reactions, medicinal chemists can efficiently navigate the SAR landscape to discover the next generation of clinical candidates.

References

  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction, PMC,
  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activ
  • Organic Syntheses Procedure: Pyrimidine-5-carboxylic acid p-tolylamide methanesulfon
  • Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors, PubMed,
  • Annotated P

Sources

Exploratory

Technical Guide: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid as a Strategic Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and application of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS 62328-13-6) in pharmaceutical development. [1] Executive Summary 4-Acetyl-2-hydroxypyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS 62328-13-6) in pharmaceutical development.

[1]

Executive Summary

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS: 62328-13-6 ) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonality of its functional groups: a nucleophilic/electrophilic pyrimidine core , a reactive 4-acetyl handle , and a 5-carboxylic acid moiety.[1]

This intermediate is not merely a passive building block but a "lynchpin" precursor used to construct fused heterocyclic systems—most notably pyrazolopyrimidines and pyrimidopyrimidines —which are pharmacophores prevalent in Kinase Inhibitors (e.g., JAK, BTK) and next-generation Antivirals (Integrase Inhibitors) .

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and experimental protocols for downstream functionalization.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the tautomeric nature of this intermediate is critical for optimizing reaction conditions (solvent choice, base equivalents).[1]

PropertyData
Chemical Name 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid
CAS Number 62328-13-6
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Low in water/alcohol; Soluble in DMSO, DMF, and aqueous base (NaOH/KOH)
pKa (Calculated) ~3.5 (COOH), ~9.2 (Pyrimidinol -OH)
Tautomerism Exists in equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms.[1][3] In solution, the 2-oxo-1H-pyrimidine tautomer often predominates.[1]
Structural Tautomerism Diagram

The reactivity of the 2-position is dictated by the tautomeric state, which can be manipulated by pH.[1]

Tautomerism Figure 1: Tautomeric equilibrium critical for N-alkylation (Oxo) vs O-alkylation (Hydroxy) strategies. Hydroxy 2-Hydroxy Form (Aromatic, Enol) Oxo 2-Oxo Form (Amide-like, Keto) Hydroxy->Oxo  Solvent/pH Dependent  

[1][8]

Strategic Importance in Drug Design

The "4-Acetyl" group distinguishes this molecule from common intermediates like Orotic acid or 4-Methyl-2-hydroxypyrimidine-5-carboxylic acid.[1] It allows for cyclocondensation reactions that fuse a second ring onto the pyrimidine core.[1]

Key Therapeutic Applications[1]
  • Kinase Inhibitors (Oncology/Inflammation):

    • The 4-acetyl and 5-carboxylic acid groups can react with hydrazines to form Pyrazolo[3,4-d]pyrimidines .[1] This scaffold is bioisosteric to the purine core of ATP, making it a privileged structure for ATP-competitive inhibitors (e.g., targeting mTOR , PI3K , JAK ).

  • Antivirals (HIV/HCV):

    • Substituted pyrimidine-5-carboxylic acids are precursors to Integrase Strand Transfer Inhibitors (INSTIs) .[1] The acid moiety facilitates amide coupling to benzylamines (a key pharmacophore in Raltegravir-like drugs), while the 2-hydroxy group allows for bioactivation or prodrug formulation.[1]

  • Epigenetic Modulators:

    • Used in the synthesis of bromodomain inhibitors by extending the carbon chain at the C4 position.[1]

Synthetic Pathways (The "How-To")

Retrosynthetic Analysis

The synthesis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid typically involves the condensation of a 1,3-dinucleophile (Urea) with a highly functionalized 1,3-dielectrophile .[1]

Synthesis Figure 2: Synthetic flow from acyclic precursors to fused heterocyclic APIs. Target 4-Acetyl-2-hydroxypyrimidine- 5-carboxylic acid Intermediate Pyrazolo[3,4-d]pyrimidine (Downstream API) Target->Intermediate + Hydrazine (Ring Fusion) Precursor1 Ethyl 2,4-dioxovalerate (or Acetal Derivative) Precursor1->Target Cyclocondensation (Acid/Base Catalyzed) Precursor2 Urea / Thiourea Precursor2->Target

Industrial Synthesis Route

While specific patent routes vary, the most authoritative general method involves the Biginelli-type condensation or Enaminone chemistry .[1]

  • Starting Materials: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (derived from ethyl acetoacetate) is often used for 4-methyl derivatives.[1] For the 4-acetyl variant, a triketone equivalent (e.g., Ethyl 2,4-dioxovalerate ) is required.[1]

  • Cyclization: Reaction with Urea in refluxing ethanol/acid yields the pyrimidine core.[1]

  • Hydrolysis: The resulting ester is hydrolyzed (NaOH/H₂O) to yield the free acid (CAS 62328-13-6).[1]

Experimental Protocol: Downstream Application

Scenario: Using CAS 62328-13-6 to synthesize a Pyrazolo[3,4-d]pyrimidine scaffold (Kinase Inhibitor Core).

Objective

To convert the 4-acetyl and 5-carboxylic acid groups into a fused pyrazole ring via reaction with hydrazine.[1]

Materials
  • Substrate: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1.0 eq)

  • Reagent: Hydrazine Hydrate (1.2 eq)

  • Solvent: Ethanol (anhydrous) or Acetic Acid[1]

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1.82 g, 10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (0.6 mL, 12 mmol) dropwise at room temperature. Note: Exothermic reaction possible.[1]

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.[1]2) should disappear, and a new fluorescent spot (Rf ~0.[1]5) should appear.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a solid.[1]

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from DMF/Water if necessary.

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of acetyl methyl singlet at ~2.5 ppm and appearance of pyrazole proton).

Critical Process Parameters (CPPs)
  • Temperature: Reflux is essential to drive the dehydration step of the ring closure.[1]

  • Stoichiometry: Excess hydrazine can lead to nucleophilic attack at the C2 position (displacing the hydroxyl group) if the reaction is prolonged.[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, the following impurities are critical to monitor:

Impurity TypeOriginDetection MethodLimit (Typical)
Decarboxylated Analog Thermal degradation of 5-COOHHPLC (Reverse Phase)< 0.5%
Regioisomers Incorrect cyclization of precursor¹H-NMR / HPLC< 1.0%
Residual Solvents DMF/DMSO from synthesisGC-HeadspaceICH Limits
Water Content Hygroscopic nature of acidKarl Fischer (KF)< 1.0%

References

  • ChemicalBook. (2024).[1] 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid - CAS 62328-13-6 Properties and Suppliers.

  • PubChem. (2025).[1] Pyrimidine-5-carboxylic acid Derivatives and Biological Activity. National Library of Medicine.[1]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] (Describes the foundational chemistry for 2-substituted-5-carboxy pyrimidines).

  • Organic Chemistry Portal. (2024).[1] Multicomponent Synthesis of Pyrimidines. (General reference for Biginelli and condensation mechanisms).

  • PrepChem. (2024).[1] Synthesis of Hydroxypyrimidine Carboxylic Acids. (Protocols for related pyrimidine oxidation states).

Sources

Foundational

A Technical Guide to Tautomerism in 2-Hydroxypyrimidine Derivatives: Stability Analysis and Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the tautomeric phenomena in 2-hydroxypyrimidine derivatives, a class of compounds pivotal to medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the tautomeric phenomena in 2-hydroxypyrimidine derivatives, a class of compounds pivotal to medicinal chemistry.[1][2] We will dissect the principles governing the stability of jejich tautomeric forms, detail robust analytical methodologies for their characterization, and discuss the profound implications for drug design and development.

The Core Concept: Lactam-Lactim Tautomerism in 2-Hydroxypyrimidines

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and a double bond.[3] In the case of 2-hydroxypyrimidine and its derivatives, the predominant form of tautomerism is lactam-lactim tautomerism, an amide-imidic acid equilibrium specific to cyclic amides.[3] This equilibrium exists between the aromatic "enol" (lactim) form, 2-hydroxypyrimidine, and the non-aromatic "keto" (lactam) form, pyrimidin-2(1H)-one.

The position of this equilibrium is not fixed; it is a finely balanced interplay of intrinsic structural factors and extrinsic environmental conditions. Understanding and predicting this balance is paramount, as the dominant tautomer dictates the molecule's physicochemical properties, including its shape, hydrogen bonding capabilities, and ultimately, its biological activity.[4]

G cluster_workflow Computational Tautomer Stability Workflow start Define Tautomeric Structures (Lactam and Lactim) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt Input Structures freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc Optimized Geometries energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/6-311++G(d,p)) freq_calc->energy_calc Vibrational Frequencies Zero-Point Energies solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvation Gas-Phase Energies thermo_analysis Thermodynamic Analysis (Calculate ΔG, ΔH) solvation->thermo_analysis Solvated Energies stability Predict Relative Stability and Equilibrium Constant (K_T) thermo_analysis->stability

Caption: Workflow for DFT-based tautomer analysis.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio by UV-Vis Spectroscopy
  • Preparation of Solutions: Prepare stock solutions of the 2-hydroxypyrimidine derivative, its N-methylated analog (fixed lactam), and its O-methylated analog (fixed lactim) in the solvent of interest (e.g., water, ethanol, dioxane).

  • Serial Dilutions: Create a series of dilutions for each compound to determine their molar absorptivity coefficients (ε).

  • Spectral Acquisition: Record the UV-Vis absorption spectra for all solutions over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for the pure lactam and lactim forms from the spectra of the fixed derivatives.

    • Measure the absorbance of the test compound at these two wavelengths.

    • Calculate the mole fractions of the lactam (X_lactam) and lactim (X_lactim) forms using the following equations (at a wavelength where both absorb):

      • A_total = ε_lactam * c_total * X_lactam * l + ε_lactim * c_total * X_lactim * l

      • 1 = X_lactam + X_lactim

    • Calculate the equilibrium constant: K_T = [Lactim] / [Lactam] = X_lactim / X_lactam.

Protocol: DFT Calculation of Relative Tautomer Stability
  • Structure Building: Build the 3D structures of both the lactam and lactim tautomers using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set. [5]3. Frequency Calculation: Conduct a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set, such as M06-2X/6-311++G(d,p). [6]5. Solvent Modeling: To simulate solution-phase conditions, repeat the energy calculations incorporating a continuum solvation model like the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD). [6][7]6. Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution by combining the electronic energy, ZPVE, and thermal corrections.

  • Stability Prediction: The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference (ΔG) can be used to estimate the equilibrium constant (K_T = exp(-ΔG/RT)).

Data Presentation: A Comparative Overview

Table 1: Characteristic Spectroscopic Data for 2-Hydroxypyrimidine Tautomers

FeatureLactam (Pyrimidin-2(1H)-one)Lactim (2-Hydroxypyrimidine)
IR: C=O Stretch (cm⁻¹) ~1680 (strong)Absent
IR: O-H Stretch (cm⁻¹) Absent~3400 (broad)
¹³C NMR: C2 Shift (ppm) > 160~150-155
¹H NMR: Mobile Proton N-HO-H

Table 2: Predicted Relative Stabilities (ΔG in kcal/mol) from DFT (Note: These are illustrative values. Actual calculations are required for specific derivatives.)

DerivativeSubstituentΔG (Gas Phase) (Lactim - Lactam)ΔG (Water) (Lactim - Lactam)Predominant Form (Water)
Parent-H-1.5 [8]+3.0Lactam
5-Nitro-NO₂-2.5+1.8Lactam
5-Amino-NH₂-0.8+4.2Lactam

Implications in Drug Development

The tautomeric state of a 2-hydroxypyrimidine derivative is not an academic curiosity; it is a critical determinant of its pharmacological profile.

  • Receptor Binding: The different shapes and hydrogen bonding patterns of tautomers lead to distinct interactions with biological targets like enzymes and receptors. A drug's efficacy can be contingent on the presence of a specific tautomer at the site of action.

  • Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa, which in turn govern the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.

Therefore, a thorough understanding and characterization of tautomerism are indispensable for the rational design of new therapeutic agents based on the 2-hydroxypyrimidine scaffold. [9]

Conclusion

The tautomeric equilibrium of 2-hydroxypyrimidine derivatives is a delicate balance influenced by both molecular structure and the surrounding environment. The lactam form is generally favored in polar, biological environments, but this can be modulated by substituents on the pyrimidine ring. A rigorous stability analysis, employing a combination of spectroscopic (UV-Vis, IR, NMR) and computational (DFT) methods, is essential for accurately characterizing the tautomeric landscape. Such an analysis provides the foundational knowledge required for the successful development of novel drugs, ensuring that the intended tautomeric form is present to elicit the desired therapeutic effect.

References

  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7030. [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Moccia, M. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Chemtalk. [Link]

  • ePG Pathshala. (n.d.). IR Spectroscopy. [Link]

  • Televated. (2026). The Role of 2-Hydroxypyrimidine Hydrochloride in Modern Drug Discovery. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Al-Hourani, B. J. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Al-Hourani, B. J. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

  • Wang, J., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Ouattara, Z., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Sahu, S., et al. (2013). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Computer Aided Chemistry. [Link]

  • Zahedi-Tabrizi, M., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Spectroscopy Online. (2020). Tautomerism and Expert Systems in Spectroscopy, Part II: Assigning the Correct Tautomers Using NMR Spectral Predictors and IR Structure–Spectrum Verification Tools. [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]

  • Kumar, A., & Singh, P. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega. [Link]

  • Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • Bilia, A. R., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

  • Al-Mokhtar, M. A., et al. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports. [Link]

  • Warnke, S., et al. (2021). Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy. Refubium - Freie Universität Berlin. [Link]

  • Kumar, C. V., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Al-Otaibi, J. S., et al. (2023). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Journal of Molecular Structure. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Stossel, D., et al. (1990). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kowal, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Garakyaraghi, S., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of the Iranian Chemical Society. [Link]

  • Quora. (2019). How does infrared spectroscopy identify compounds?. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. [Link]

  • Behera, P. K., & Kumbhakar, M. (2018). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. Physical Chemistry Chemical Physics. [Link]

  • Melandri, S., et al. (2007). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A. [Link]

  • De Gruyter. (2020). Design, Network Analysis and In Silico Modeling of Biologically Significant 4-(substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide Nanoparticles. [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation &amp; Analysis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Executive Summary This technical guide provides a comprehensive structural analysis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid , a functionalized heterocyclic intermediate critical in the synthesis of antiviral an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid , a functionalized heterocyclic intermediate critical in the synthesis of antiviral and antineoplastic agents. Due to the presence of vicinal electron-withdrawing groups (acetyl and carboxyl) and a tautomerizable hydroxyl group, this molecule presents unique analytical challenges.

This document details the molecular weight derivation, elemental formula analysis, and spectroscopic signatures required for rigorous identification. It emphasizes the lactam-lactim tautomerism that dictates the molecule's behavior in solution and solid states, providing a self-validating analytical workflow for researchers.

Structural Identity & Physicochemical Profile[1][2][3]

Molecular Formula & Weight Analysis[2]

The precise molecular weight is the foundational metric for High-Resolution Mass Spectrometry (HRMS) validation.

ElementCountAtomic Mass (Da)Subtotal (Da)Mass %
Carbon (C) 712.01184.07746.16%
Hydrogen (H) 61.0086.0483.32%
Nitrogen (N) 214.00728.01415.38%
Oxygen (O) 415.99963.99635.14%
TOTAL - - 182.135 100.00%
  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): 182.0328 Da

  • Molar Mass (Average): 182.13 g/mol

Tautomeric Dynamics (Critical)

While IUPAC nomenclature often uses "2-hydroxy," pyrimidines substituted with a hydroxyl group at the 2-position exist predominantly as the 2-oxo-1H-pyrimidine (lactam) tautomer in the solid state and in polar solvents (DMSO,


).
  • Lactim Form (2-hydroxy): Favored in gas phase or highly non-polar environments.

  • Lactam Form (2-oxo): Favored in solution (NMR solvents). This results in the loss of aromaticity in the N1-C2-N3 region and the appearance of an amide-like proton.

Implication for Analysis: In


H NMR, do not look for a phenolic -OH signal; instead, expect a broad downfield signal corresponding to the N-H (or O-H involved in strong H-bonding).

Analytical Characterization Strategy

Mass Spectrometry (HRMS)

Method: ESI (Electrospray Ionization) in Positive/Negative Mode.

  • Positive Mode (

    
    ): 
    
    • Target Ion:

      
      
      
    • Calculated m/z: 183.0400

    • Fragmentation Pattern: The acetyl group (

      
      ) and carboxylic acid (
      
      
      
      ) are labile.
      • 
         (Loss of 
        
        
        
        from carboxyl/ortho-interaction).
      • 
         (Loss of 
        
        
        
        via decarboxylation).
  • Negative Mode (

    
    ): 
    
    • Target Ion:

      
      
      
    • Calculated m/z: 181.0254

    • Observation: Preferred for carboxylic acids. The deprotonation occurs readily at the carboxylic group.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is required due to the low solubility of the compound in 

and to slow down proton exchange.

H NMR Prediction: 
  • 
     ppm (3H, s):  Acetyl methyl group (
    
    
    
    ).
  • 
     ppm (1H, s):  Pyrimidine H-6. This proton is highly deshielded due to the ortho-carbonyl groups (acetyl at C4, carboxyl at C5).
    
  • 
     ppm (2H, broad):  Carboxylic acid -OH and Ring N-H (tautomeric).
    

C NMR Prediction: 
  • 
     ppm:  Acetyl Ketone (
    
    
    
    ).
  • 
     ppm:  Carboxylic Acid (
    
    
    
    ).
  • 
     ppm:  C2 (Urea-like carbonyl in lactam form).
    
  • 
     ppm:  C4 (Adjacent to N and Acetyl).
    
  • 
     ppm:  Methyl carbon.
    

Experimental Protocol: Analytical Validation

This protocol describes the preparation of the sample for structural confirmation, ensuring no degradation (decarboxylation) occurs during prep.

Reagents
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile.

  • Diluent: DMSO (spectroscopic grade).

Step-by-Step Methodology
  • Sample Solubilization:

    • Weigh 1.0 mg of solid 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid.

    • Dissolve in 500

      
      L DMSO-
      
      
      
      (for NMR) or DMSO/MeOH (1:1) for Mass Spec.
    • Note: Avoid heating above 40°C to prevent thermal decarboxylation of the C5-acid.

  • NMR Acquisition:

    • Run ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      H NMR (min 400 MHz).
      
    • QC Check: Verify the integration ratio of the Methyl singlet (3H) to the Aromatic singlet (1H) is exactly 3:1. If the ratio deviates, check for acetyl degradation.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

      
      m).
      
    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Pass Criteria: Single peak >98% purity; Mass match within 5 ppm of 183.0400.

Visualization of Analytical Logic

The following diagrams illustrate the tautomeric equilibrium and the logical workflow for validating this specific molecule.

Diagram 1: Tautomeric Equilibrium & Structure

This diagram visualizes the shift from the "Hydroxy" nomenclature to the "Oxo" reality in solution.

Tautomerism cluster_0 Spectroscopic Consequence Lactim Lactim Form (2-Hydroxy) Less Stable in Solution Equilibrium Tautomeric Equilibrium Lactim->Equilibrium H-Shift Lactam Lactam Form (2-Oxo-1H) Dominant in DMSO/Solid Equilibrium->Lactam Major Species Analysis NMR Signal: Broad NH IR Signal: C=O stretch (~1680 cm-1) Lactam->Analysis

Caption: The equilibrium shifts toward the Lactam (2-oxo) form in polar solvents, altering the expected NMR and IR signals.

Diagram 2: Validation Workflow

A decision tree for confirming the identity of the synthesized intermediate.

ValidationWorkflow Sample Crude Sample (4-Acetyl-2-hydroxy...) Solubility Solubility Test (DMSO vs MeOH) Sample->Solubility LCMS LC-MS (ESI-) Target: 181.02 m/z Solubility->LCMS Decision Does Mass Match? LCMS->Decision NMR 1H NMR (DMSO-d6) Structure Check Connectivity: 1. Methyl Singlet (2.5 ppm) 2. H6 Singlet (9.0 ppm) NMR->Structure Decision->NMR Yes Fail REJECT Check Decarboxylation Decision->Fail No (e.g. m/z 139) Final VALIDATED Reference Standard Structure->Final Signals Confirm Structure->Fail Signals Missing

Caption: Step-by-step analytical decision tree to validate molecular identity and rule out common degradation products.

References

  • PubChem. Pyrimidine-5-carboxylic acid derivatives (Compound Summary). National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid (Synthetic Methodology). Available at: [Link]

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid

Executive Summary & Structural Rationale The synthesis and functionalization of pyrimidine-5-carboxylic acid derivatives are critical workflows in the development of biologically active heterocyclic scaffolds[1]. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The synthesis and functionalization of pyrimidine-5-carboxylic acid derivatives are critical workflows in the development of biologically active heterocyclic scaffolds[1]. However, the esterification of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid presents a unique chemoselective challenge due to the presence of three distinct reactive moieties on the pyrimidine core.

To achieve high yields without degrading the substrate, researchers must abandon brute-force esterification techniques in favor of mild, highly controlled coupling strategies.

The Chemoselectivity Challenge
  • C5-Carboxylic Acid (The Target): Requires activation to undergo nucleophilic acyl substitution with an alcohol.

  • C4-Acetyl Group (The Trap): This ketone moiety is highly sensitive to strong acids. Utilizing traditional Fischer esterification (e.g., H₂SO₄ in excess alcohol) risks converting the acetyl group into an unintended ketal/acetal byproduct[2].

  • C2-Hydroxy/Oxo Tautomer (The Ambident Nucleophile): The 2-hydroxy group exists in equilibrium with its 2-oxo (lactam) tautomer. Employing standard alkyl halide and base methods (e.g., K₂CO₃ + MeI) will inevitably lead to competitive O-alkylation or N-alkylation, destroying the regiocontrol of the reaction.

Reactivity Substrate 4-Acetyl-2-hydroxypyrimidine- 5-carboxylic acid C5 5-COOH (Target: Esterification) Substrate->C5 Mild Activation (EDC or CDI) C4 4-Acetyl (Risk: Ketalization) Substrate->C4 Strong Acid (Fischer) C2 2-Hydroxy / 2-Oxo (Risk: O/N-Alkylation) Substrate->C2 Alkyl Halides + Base

Figure 1: Reactivity map highlighting the chemoselective challenges of the pyrimidine substrate.

Methodological Comparison & Selection

Because of the substrate's sensitivity, the carboxylic acid must be activated in situ under near-neutral conditions. The table below summarizes why modern coupling agents are strictly required over classical methods.

Esterification MethodReagentsChemoselectivityYield PotentialMechanistic Drawback / Risk
Fischer R-OH, H₂SO₄ / HClLow< 40%Harsh acidic conditions drive C4-ketone ketalization[2].
Alkyl Halide R-X, K₂CO₃, DMFLow< 30%Base-promoted O- or N-alkylation at the C2 position.
Steglich (Protocol A) EDC·HCl, DMAP, R-OHHigh80–95%Requires careful stoichiometric control of DMAP[3].
CDI (Protocol B) CDI, R-OH, THFVery High85–98%Requires strictly anhydrous conditions to prevent CDI hydrolysis[4].

Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC·HCl / DMAP)

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to achieve esterification at room temperature.

Mechanistic Causality & Optimization: We explicitly select EDC·HCl over the more traditional DCC (N,N'-Dicyclohexylcarbodiimide). DCC generates dicyclohexylurea, a byproduct that is notoriously difficult to separate from polar pyrimidine products. EDC generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup[3]. Furthermore, DMAP is not merely a base; it is a hyper-nucleophilic acyl transfer catalyst. It attacks the transient O-acylisourea intermediate formed by EDC, generating a highly reactive acylpyridinium species. This prevents the detrimental 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea dead-end, ensuring high yields[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration). Note: DMF is preferred if the starting material exhibits poor solubility in DCM.

  • Catalyst Addition: Add 0.1 to 0.2 equivalents of DMAP.

  • Alcohol Addition: Add 1.2 to 1.5 equivalents of the desired anhydrous alcohol (R-OH).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of EDC·HCl in portions over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Workup: Quench the reaction with water. If DCM was used, extract 3x with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: CDI-Mediated Esterification

1,1'-Carbonyldiimidazole (CDI) is an exceptional reagent for complex heterocyclic carboxylic acids. It activates the acid by forming an acyl imidazole intermediate, driven by the thermodynamically favorable release of carbon dioxide (CO₂).

Mechanistic Causality & Optimization: CDI is exquisitely sensitive to moisture. Even trace water will hydrolyze CDI into imidazole and CO₂, leaving the carboxylic acid unactivated[4]. Therefore, absolute anhydrous conditions are non-negotiable. Crucially, this protocol relies on a sequential addition strategy. You must wait for CO₂ evolution to completely cease before adding the alcohol. If the alcohol is added prematurely, it will react directly with unconsumed CDI to form an alkyl imidazole carboxylate (carbonate) byproduct, drastically reducing the yield of the desired ester[4].

CDIWorkflow Step1 Step 1: Activation Add CDI to Carboxylic Acid in Anhydrous THF/DMF Step2 Step 2: Intermediate Formation of Acyl Imidazole (CO2 Evolution) Step1->Step2 RT, 1-2h Step3 Step 3: Esterification Add Alcohol (R-OH) Stir at RT or Heat Step2->Step3 Wait for CO2 cessation Step4 Step 4: Workup Aqueous Quench, Extraction & Purification Step3->Step4 12-24h

Figure 2: Step-by-step experimental workflow for CDI-mediated esterification.

Step-by-Step Procedure:

  • Activation: In a flame-dried, two-neck flask under N₂, dissolve 1.0 equivalent of the pyrimidine carboxylic acid in anhydrous THF or DMF (0.1–0.2 M).

  • CDI Addition: Add 1.1 equivalents of CDI in a single portion.

  • In-Process Control (Self-Validation): Stir the mixture at room temperature. Observe the reaction for the evolution of CO₂ gas (bubbling). Allow the reaction to stir for 1 to 2 hours until all gas evolution has strictly ceased. This visually validates complete conversion to the acyl imidazole intermediate.

  • Esterification: Add 1.5 to 2.0 equivalents of the anhydrous alcohol. For sterically hindered alcohols, adding a catalytic amount of a strong base (e.g., DBU, 0.1 eq) can accelerate the nucleophilic attack.

  • Reaction: Stir at room temperature for 12–24 hours. If the alcohol is highly hindered, heating to 50 °C may be required.

  • Workup: Concentrate the solvent under vacuum. Redissolve the crude residue in Ethyl Acetate (EtOAc). Wash with 1M HCl (to protonate and remove the released imidazole), followed by water and brine. Dry over MgSO₄, filter, and purify via silica gel flash chromatography.

References

1.[1] BenchChem. "Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes". Available at: 2.[2] Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Available at: 3.[4] BenchChem. "Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions". Available at: 4.[3] RSC Advances. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Available at:

Sources

Application

Application Note: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Introduction: The Rationale for Pyrimidine-Based Scaffolds The pyrimidine nucleus is a fundamental heterocyclic scaffold that stands as a cornerstone in medicinal chemistry. Its prevalence in natural bioactive molecules—...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Pyrimidine-Based Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold that stands as a cornerstone in medicinal chemistry. Its prevalence in natural bioactive molecules—most notably the nucleobases uracil, cytosine, and thymine—imparts a profound biological significance that medicinal chemists leverage to target a wide array of pathologies 1.

Among the vast chemical space of pyrimidine derivatives, 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS: 62328-13-6) emerges as a highly specialized, multifunctional building block 2. This compound is engineered for Fragment-Based Drug Discovery (FBDD) and combinatorial library generation due to its three orthogonal reactive sites:

  • C5-Carboxylic Acid: Ideal for amide coupling to target kinase hinge regions.

  • C4-Acetyl Group: Enables Claisen-Schmidt condensations to form chalcones or pyrazoles, extending the pharmacophore into adjacent hydrophobic binding pockets.

  • C2-Hydroxyl/Oxo Tautomeric Center: Acts as a dual hydrogen-bond donor/acceptor, mimicking natural nucleobases to ensure high target affinity.

By strategically derivatizing these positions, researchers can systematically tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to develop potent anticancer, antiviral, and antimicrobial agents 3.

Mechanistic Grounding: Orthogonal Derivatization Strategy

The true power of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid lies in the causality of its reactivity. The electron-deficient nature of the pyrimidine ring deeply influences the chemical behavior of its substituents. For instance, the C5-carboxylate is less nucleophilic than a standard aliphatic carboxylic acid. Standard coupling reagents (like EDC/NHS) often result in low yields due to the instability of the O-acylisourea intermediate in electron-withdrawn systems. Therefore, uronium-based coupling agents (e.g., HATU) are required to generate a highly active, stable ester intermediate, ensuring high-yielding amidation.

ScaffoldDerivatization Scaffold 4-Acetyl-2-hydroxypyrimidine- 5-carboxylic acid C5 C5 Carboxyl (Amide Coupling) Scaffold->C5 C4 C4 Acetyl (Condensation) Scaffold->C4 C2 C2 Hydroxyl/Oxo (Alkylation) Scaffold->C2 Library Combinatorial Library Generation C5->Library C4->Library C2->Library Screening High-Throughput Screening Library->Screening

Orthogonal derivatization workflow of the pyrimidine scaffold for library generation.

Physicochemical Profiling

Before initiating library synthesis, it is critical to understand the baseline physicochemical properties of the scaffold. The low molecular weight and high polarity make it a perfect "Rule of Three" compliant fragment.

PropertyValueImplication for Drug Design
Molecular Formula C₇H₆N₂O₄Low molecular weight (182.13 g/mol ) ideal for FBDD.
LogP (Estimated) -0.3 to 0.5High aqueous solubility; requires lipophilic derivatization for cell permeability.
H-Bond Donors 2 (-OH, -COOH)Strong interaction vectors for kinase hinge regions.
H-Bond Acceptors 6Multiple binding vectors for target protein salt bridges.
Tautomerism 2-Hydroxypyrimidine ⇌ Pyrimidin-2-oneDynamic binding states depending on the target's microenvironment.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (TLC, LC-MS) are integrated to verify reaction progression before proceeding to subsequent steps.

Protocol A: C5-Amidation via HATU Coupling

Objective: Synthesize C5-amide derivatives to target specific protein pockets.

  • Activation: Dissolve 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1.0 eq, 1 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while HATU forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the electron-withdrawing effect of the pyrimidine ring.

  • Amine Introduction: Stir for 15 minutes at room temperature to ensure complete activation (monitor via LC-MS for the active ester mass). Add the desired primary or secondary amine (1.1 eq).

  • Reaction & Validation: Stir at room temperature for 4–6 hours. Validate completion via TLC (DCM:MeOH 9:1).

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: C4-Acetyl Condensation (Chalcone Synthesis)

Objective: Extend the conjugated system via a Claisen-Schmidt condensation.

  • Preparation: Dissolve the C5-amide derivative from Protocol A (1.0 eq) and a substituted benzaldehyde (1.2 eq) in absolute ethanol (10 mL).

  • Catalysis: Dropwise add a catalytic amount of 10% aqueous NaOH (or Piperidine if base-sensitive groups are present). Causality Note: The base generates an enolate at the C4-acetyl methyl group, which subsequently attacks the electrophilic carbonyl of the benzaldehyde.

  • Reflux: Heat the mixture to 70°C for 8 hours.

  • Isolation: Cool to room temperature. The resulting chalcone derivative typically precipitates. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

In Vitro Biological Evaluation

Once the library is synthesized, evaluating the anticancer or antiviral potential requires robust phenotypic screening. The MTT assay is the gold standard for initial viability screening because it directly correlates mitochondrial reductase activity with the number of viable cells 1.

Protocol C: MTT Cell Viability Assay for Anticancer Screening
  • Cell Seeding: Seed cancer cell lines (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 72 hours. Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Remove the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours. Causality Note: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the supernatant. Add 100 µL of DMSO to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

BiologicalScreening Hit Synthesized Derivative Cell In Vitro Culture (e.g., HeLa) Hit->Cell MTT MTT Viability Assay Cell->MTT Data IC50 & SAR Analysis MTT->Data Lead Lead Optimization Data->Lead

In vitro biological evaluation and SAR analysis pathway for synthesized derivatives.

References

  • BenchChem Technical Support Team. "The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide." BenchChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid." PubChem.
  • Prachayasittikul, S., Pingaew, R., Worachartcheewan, A., et al. "Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents." Mini-Reviews in Medicinal Chemistry.

Sources

Method

Application Notes &amp; Protocols: Strategic Amide Coupling of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Abstract This document provides a comprehensive guide for the amide coupling of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid with primary and secondary amines. Pyrimidine carboxamides are privileged scaffolds in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the amide coupling of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid with primary and secondary amines. Pyrimidine carboxamides are privileged scaffolds in medicinal chemistry, and their synthesis is a frequent objective in drug discovery programs. However, the unique electronic and structural characteristics of this specific substrate present distinct challenges. We will dissect the underlying chemical principles, provide two robust, field-proven protocols using both modern and classical coupling reagents, and offer in-depth troubleshooting advice to empower researchers to achieve high-yield, high-purity synthesis of their target molecules.

Introduction and Strategic Considerations

The pyrimidine core is a cornerstone of numerous therapeutic agents and biologically active molecules. The targeted starting material, 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid, offers three points of potential diversification, with the C5-carboxylic acid being a prime handle for constructing amide libraries via coupling with various amines.

The direct coupling of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1][2] The choice of activation strategy is paramount and must account for the specific attributes of the substrate.

Key Structural Features & Challenges:

  • Electron-Deficient Heterocycle: The pyrimidine ring is inherently electron-poor. This effect is amplified by the C4-acetyl group, which withdraws electron density. Consequently, the carboxylate formed upon deprotonation is less nucleophilic, making the initial activation step with the coupling reagent potentially sluggish.[3]

  • Lactam-Lactim Tautomerism: The 2-hydroxy-pyrimidine moiety exists in a tautomeric equilibrium with its more stable 2-pyrimidone form. The N-H proton of the pyrimidone is acidic (pKa ~8-9) and will consume a molar equivalent of base during the reaction. Failure to account for this can lead to incomplete deprotonation of the carboxylic acid or protonation of the amine nucleophile, stalling the reaction.

  • Potential for Side Reactions: The presence of multiple functional groups requires a carefully selected, mild reaction protocol to avoid undesired side reactions. Harsh activation methods, such as conversion to an acyl chloride, are often incompatible with complex substrates.[1]

Given these challenges, a successful coupling strategy requires a potent activation agent and precise control of stoichiometry, particularly concerning the base.

Core Principles: Selecting Your Reagents

The success of this coupling reaction hinges on the judicious selection of the coupling reagent, additives, base, and solvent.

  • Coupling Reagents: These reagents convert the carboxylic acid's hydroxyl group into a better leaving group.

    • Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and rapid coupling reagent.[4][5] It reacts with the carboxylate to form a highly reactive OAt-active ester.[6] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety accelerates the coupling and is known to suppress racemization, making HATU an excellent first choice for challenging substrates.[7]

    • Carbodiimides (e.g., EDC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective and widely used reagent.[8] It activates the carboxylic acid to form an unstable O-acylisourea intermediate.[9][10] This intermediate is highly susceptible to side reactions and racemization.

  • Additives (e.g., HOBt): To mitigate the drawbacks of carbodiimides, an additive like HOBt (1-Hydroxybenzotriazole) is essential. HOBt acts as a nucleophilic trap for the O-acylisourea intermediate, converting it into a more stable and selective HOBt-active ester, which then reacts cleanly with the amine.[9][10] The primary rate-determining step is often the initial reaction between the acid and EDC, but the product distribution is controlled by the subsequent catalytic cycle involving HOBt.[10]

  • Base: A non-nucleophilic, sterically hindered base is required.

    • DIPEA (N,N-Diisopropylethylamine): DIPEA is the base of choice. Its primary roles are to deprotonate the carboxylic acid to form the more nucleophilic carboxylate and to neutralize the acidic byproducts generated during the reaction. Crucially, for this substrate, it must also deprotonate the acidic N-H of the pyrimidone tautomer.

  • Solvent: Anhydrous, polar, aprotic solvents are ideal. DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are excellent choices as they effectively solubilize the reactants and do not interfere with the reaction mechanism.[9][11]

Data Summary and Visualization

Table 1: Comparison of Recommended Coupling Protocols
ParameterProtocol 1: HATU (Preferred)Protocol 2: EDC/HOBt (Alternative)
Coupling Reagent HATUEDC•HCl
Additive None (HOAt is part of HATU)HOBt
Base DIPEADIPEA or Triethylamine (TEA)
Efficiency Very high, rapid kinetics, suitable for difficult couplings.[7]Robust, cost-effective, generally reliable.[3]
Byproducts Tetramethylurea (water-soluble)1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble).[8]
Side Reaction Risk Low risk of racemization.[4]Higher risk without HOBt; potential for N-acylurea formation.
Cost HigherLower
Diagram 1: Generalized Amide Coupling Mechanism

The following diagram illustrates the general two-stage process of carboxylic acid activation followed by nucleophilic acyl substitution by the amine.

Amide Coupling Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid R-COOH (Carboxylic Acid) ActiveEster R-CO-X (Activated Ester) Acid->ActiveEster + Reagent + Base Amine R'-NH2 (Amine) Reagent Coupling Reagent + Additive (e.g., HATU, EDC/HOBt) Amide R-CONHR' (Amide Product) ActiveEster->Amide + Amine Byproducts Byproducts Experimental Workflow Start Start: Weigh Reagents Setup Combine Acid & Amine in Anhydrous Solvent Start->Setup Cool Cool to 0 °C (Ice Bath) Setup->Cool AddBase Add Base (DIPEA) Stir 5 min Cool->AddBase AddReagent Add Coupling Reagent (HATU or EDC/HOBt) AddBase->AddReagent React Warm to RT Stir 1-18 h AddReagent->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Periodically Workup Aqueous Work-up (Acid/Base Washes) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End

Caption: Standard workflow for solution-phase amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous.

Protocol 1: HATU-Mediated Amide Coupling (High-Efficiency Method)

This protocol is highly effective for a wide range of substrates, including those that are challenging to couple. [4][9] Materials:

  • 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • Anhydrous DMF or DCM (to make 0.1-0.5 M solution)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add the 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) to a flame-dried round-bottom flask with a magnetic stir bar.

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Stir for 5 minutes.

  • Add HATU (1.1 equiv) in one portion. A color change may be observed.

  • Allow the reaction to warm slowly to room temperature and stir for 1 to 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Method)

This is a robust and economical method for general amide synthesis. [3][8] Materials:

  • 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC•HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • Anhydrous DMF or DCM (to make 0.1-0.5 M solution)

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add the 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 equiv) dropwise.

  • Add EDC•HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (8 to 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, perform the same aqueous work-up as described in Protocol 1 (Steps 8-10).

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

Table 2: Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient base to deprotonate both the carboxylic acid and the pyrimidone N-H. 2. Inactive/degraded coupling reagent. 3. Amine is poorly nucleophilic or sterically hindered. [11] 4. Water present in the reaction.1. Increase DIPEA to 3.5-4.0 equivalents. 2. Use a fresh bottle of HATU or EDC. 3. Switch to the more potent HATU protocol; increase reaction time or temperature (e.g., 40 °C). [12] 4. Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple Spots on TLC; Complex Mixture 1. Side reaction with the 2-hydroxy group (O-acylation). 2. Formation of N-acylurea byproduct (with EDC).1. Ensure pre-activation time is minimal. Add the amine shortly after the coupling reagent. 2. Ensure HOBt is used with EDC. The byproduct is often removed during work-up and chromatography.
Starting Material Remains 1. Incomplete activation of the carboxylic acid. 2. Reaction time is too short.1. Use HATU instead of EDC. Ensure reagents are pure. 2. Allow the reaction to stir for a longer period (up to 24h). Gentle heating may be required for very unreactive amines.
Difficulty in Purification 1. Water-soluble byproducts (e.g., EDU, tetramethylurea) not fully removed.1. Perform the aqueous work-up diligently with multiple washes to remove water-soluble impurities before chromatography.

Conclusion

The successful synthesis of amides from 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is readily achievable with careful planning and execution. The inherent challenges posed by this electron-deficient, tautomeric substrate can be overcome by employing a potent coupling system like HATU and, most critically, using a sufficient excess of a non-nucleophilic base to account for all acidic protons. By understanding the chemical principles outlined in this guide and following the detailed protocols, researchers can confidently and efficiently generate novel pyrimidine carboxamides for application in chemical biology and drug discovery.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Center for Biotechnology Information. Available at: [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

Sources

Application

Application Notes and Protocols: Solvent Selection for Reactions Involving 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is a multifaceted pyrimidine derivative with significant potential in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is a multifaceted pyrimidine derivative with significant potential in medicinal chemistry and materials science. The strategic selection of a solvent system is paramount for the successful synthesis, modification, and application of this compound. The polarity, proticity, and solubilizing power of the solvent not only dictate the reaction kinetics and equilibrium position but also influence product purity and yield. This guide provides a comprehensive framework for selecting the optimal solvent for reactions involving this specific pyrimidine derivative, grounded in fundamental chemical principles and supported by data from analogous structures.

Physicochemical Characterization and Solvent Interaction Profile

A thorough understanding of the physicochemical properties of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is the cornerstone of rational solvent selection. While specific experimental data for this compound is not widely available, we can infer its behavior based on its constituent functional groups: the pyrimidine core, the acetyl group, the hydroxyl group, and the carboxylic acid moiety.

Structural Features and Their Influence on Solubility:

  • Pyrimidine Ring: The heterocyclic aromatic ring contributes to the molecule's polarity and potential for π-π stacking interactions.

  • 2-Hydroxyl Group: This group can exhibit keto-enol tautomerism, a phenomenon significantly influenced by the solvent environment. Protic solvents can stabilize the hydroxyl (enol) form through hydrogen bonding.[1]

  • 4-Acetyl Group: The acetyl group is a polar, electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.

  • 5-Carboxylic Acid Group: This acidic functional group is highly polar and can act as both a hydrogen bond donor and acceptor. Its solubility is highly pH-dependent; in basic media, it will deprotonate to form a highly soluble carboxylate salt.

Predicted Solubility and pKa:

Based on these functional groups, 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is expected to be a polar molecule. Its solubility will likely be poor in nonpolar solvents like hexanes and toluene. Moderate solubility can be anticipated in polar aprotic solvents such as acetonitrile, acetone, and ethyl acetate. Higher solubility is expected in polar protic solvents like methanol, ethanol, and water, especially at elevated temperatures.[2] The presence of both a weakly basic pyrimidine ring and an acidic carboxylic acid group suggests amphoteric character. The pKa of the carboxylic acid is likely to be in the range of 3-5, typical for carboxylic acids.[3][4]

Solvent Selection Strategy: A Multi-Factorial Approach

The ideal solvent should not only dissolve the reactants but also facilitate the desired chemical transformation while minimizing side reactions. The following decision-making framework, illustrated in the accompanying diagram, will guide the selection process.

Solvent_Selection_Workflow A Define Reaction Type (e.g., Nucleophilic Substitution, Esterification) B Consider Reactant & Product Properties (Polarity, Solubility, Stability) A->B Informs C Initial Solvent Screening (Based on 'Like Dissolves Like') B->C Guides D Evaluate Solvent Polarity & Proticity C->D Leads to E Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) - Favors SN2 reactions - Solvates cations well D->E F Polar Protic (e.g., Alcohols, Water) - Solvates cations and anions - Can participate in reaction D->F G Nonpolar Aprotic (e.g., Toluene, Hexane) - Generally poor choice for this polar molecule D->G H Assess Reaction Temperature & Boiling Point E->H F->H G->H I Perform Small-Scale Test Reactions H->I informs J Analyze Results (Yield, Purity, Byproducts) I->J yields K Optimize & Scale-Up J->K for

Solvent Selection Workflow

Matching Solvent to Reaction Type

The nature of the chemical transformation is a primary determinant of the optimal solvent class.

  • Nucleophilic Acyl Substitution: For reactions at the carboxylic acid group (e.g., esterification, amidation), polar aprotic solvents like DMF or acetonitrile are often preferred. These solvents solvate the cation of any activating agent (e.g., in carbodiimide coupling) without strongly solvating the nucleophile, thus enhancing its reactivity.[5]

  • Reactions at the Acetyl Group: For transformations of the acetyl moiety, such as aldol condensations, the choice of solvent will depend on the specific reagents and intermediates. Aprotic solvents are generally favored to avoid interference from the solvent.

  • Reactions Involving the Pyrimidine Ring: Electrophilic or nucleophilic aromatic substitutions on the pyrimidine ring will be highly sensitive to the solvent's ability to stabilize charged intermediates.

The Role of Polarity and Proticity
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent for dissolving polar molecules like 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid due to their ability to engage in hydrogen bonding.[2] However, they can also act as nucleophiles or bases, potentially leading to unwanted side reactions. They are particularly effective at stabilizing ionic intermediates.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and can dissolve polar compounds. They are generally non-reactive towards many reagents, making them versatile choices. They excel at solvating cations while leaving anions relatively "bare," which can accelerate certain reactions.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Due to the high polarity of the target molecule, these solvents are generally poor choices for achieving significant solubility. However, they may be useful in biphasic systems or for product extraction and purification. Dichloromethane was noted in the synthesis of a related compound, suggesting its utility in specific contexts, possibly for less polar intermediates.[8]

Temperature Considerations

The desired reaction temperature will constrain the choice of solvent. The solvent's boiling point must be high enough to accommodate the reaction conditions. For reactions requiring elevated temperatures, solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) are suitable. For reactions at or below room temperature, a wider range of solvents can be considered.

Experimental Protocols

Protocol 1: General Solubility Assessment

This protocol provides a systematic approach to determining the solubility of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid in a range of candidate solvents.

Materials:

  • 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

  • Candidate solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, DMF, DMSO, toluene)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh 10 mg of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid into a series of labeled vials.

  • To each vial, add 0.1 mL of a candidate solvent.

  • Vortex the mixture for 30 seconds.

  • Observe for complete dissolution. If the solid dissolves, the solubility is >100 mg/mL.

  • If the solid does not dissolve, add another 0.4 mL of the solvent (total volume 0.5 mL).

  • Vortex for 30 seconds and observe. If dissolved, the solubility is >20 mg/mL.

  • If the solid persists, add another 0.5 mL of the solvent (total volume 1.0 mL).

  • Vortex for 30 seconds and observe. If dissolved, the solubility is >10 mg/mL.

  • If the solid remains, gently heat the vial while stirring and observe for any change in solubility. Note the temperature at which dissolution occurs.

  • Record the results in a table.

Data Presentation: Solubility Profile

SolventPolarity IndexTypeSolubility at RT (mg/mL)Notes
Water10.2ProticpH dependent
Methanol5.1Protic
Ethanol4.3Protic
Isopropanol3.9Protic
Acetonitrile5.8Aprotic
Acetone5.1Aprotic
Ethyl Acetate4.4Aprotic
DMF6.4Aprotic
DMSO7.2Aprotic
Toluene2.4Aprotic
Protocol 2: Solvent Screening for a Representative Reaction (Esterification)

This protocol outlines a method for screening solvents for the esterification of the carboxylic acid group.

Materials:

  • 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

  • Methanol (as the alcohol)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Candidate solvents (e.g., DMF, acetonitrile, dichloromethane)

  • Small reaction vials

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • In three separate vials, dissolve 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (1 equivalent) in DMF, acetonitrile, and dichloromethane, respectively.

  • To each vial, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixtures at room temperature for 10 minutes.

  • Add methanol (1.5 equivalents) to each vial.

  • Monitor the reaction progress at 1, 4, and 24 hours by TLC and/or LC-MS.

  • Analyze the results for the rate of product formation and the appearance of any byproducts.

Esterification_Workflow A Substrate + HOBt + EDC in Test Solvent B Add Methanol A->B Activate C Reaction Monitoring (TLC, LC-MS) B->C Initiate & D Product Formation + Byproducts C->D Analyze

Esterification Reaction Screening

Conclusion

The selection of an appropriate solvent is a critical step in the successful execution of chemical reactions involving 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. A systematic approach that considers the physicochemical properties of the molecule, the nature of the intended reaction, and the physical properties of the solvent will lead to the most favorable outcomes. The protocols provided herein offer a starting point for the rational selection and optimization of solvent systems for this promising chemical entity.

References

  • PrepChem. Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. Available at: [Link]

  • R Discovery. Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Available at: [Link]

  • Organic Syntheses. 4-ACETYLPYRIDINE. Available at: [Link]

  • Snell, B. K. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. J. Chem. Soc. C, 1968, 2358-2367. Available at: [Link]

  • ResearchGate. Effects of solvent on the reaction time and yield a. Available at: [Link]

  • Wikipedia. Solvent effects. Available at: [Link]

  • OpenOChem Learn. SN1 - Effect of the Solvent. Available at: [Link]

  • ResearchGate. Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, 720-722. Available at: [Link]

  • Jagwani, D., & Joshi, P. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2014, 5(12), 5548-5555. Available at: [Link]

  • ResearchGate. Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Available at: [Link]

  • University of Toronto. Solubility of Organic Compounds. Available at: [Link]

  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link]

  • Sketchy. Reactions of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Calgary. Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]

  • Royal Society of Chemistry. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available at: [Link]

  • CTAS. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available at: [Link]

  • OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]

  • Reddit. carboxylic acid solubility + TLC. Available at: [Link]

  • ACS Organic Division. pKa Data Compiled by R. Williams. Available at: [Link]

  • CLAS. Table of Acids with Ka and pKa Values. Available at: [Link]

  • EPFL. pKa Data Compiled by R. Williams. Available at: [Link]

Sources

Method

Application Note: Handling, Storage, and Reconstitution Protocols for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Executive Summary 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS: 62328-13-6) is a highly functionalized pyrimidine derivative utilized as a critical building block in medicinal chemistry, particularly in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS: 62328-13-6) is a highly functionalized pyrimidine derivative utilized as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral nucleoside analogs. Due to its polyfunctional nature—comprising an electrophilic acetyl group, a tautomerizable hydroxyl/pyrimidinone moiety, and an acidic carboxylic acid—it exhibits specific physicochemical sensitivities.

As a Senior Application Scientist, I have designed this protocol to move beyond basic instructions, providing the causality behind each handling requirement. This guide establishes a self-validating system for storage, handling, and formulation to ensure structural integrity and experimental reproducibility.

Physicochemical Profiling & Causality of Sensitivities

To handle this compound effectively, one must understand its molecular behavior. The presence of multiple hydrogen-bond donors and acceptors makes this compound highly susceptible to environmental moisture.

Table 1: Physicochemical Properties and Handling Implications

PropertyValue/CharacteristicHandling Implication
Molecular Formula C7H6N2O4Baseline for exact molarity calculations.
Molecular Weight 182.13 g/mol Requires precise microbalance weighing.
pKa (estimated) ~3.5 (COOH), ~9.0 (OH)pH-sensitive solubility; forms salts in basic buffers.
Tautomerism 2-Hydroxypyrimidine ⇌ Pyrimidin-2-oneInfluences UV absorbance and target binding kinetics.
Hygroscopicity High (due to H-bonding network)Must be stored desiccated to prevent hydrate formation.

Hazard Identification & Safety Logic

Based on safety data for closely related pyrimidine-5-carboxylic acid derivatives published by [1], this compound is classified under GHS as a Category 2 Skin Irritant, Category 2A Serious Eye Irritant, and Category 3 Respiratory Tract Irritant[2].

  • Causality of Irritation : The acidic nature of the C5-carboxylic acid, combined with the electrophilic potential of the C4-acetyl group, can interact with mucosal membranes and epidermal proteins, causing localized inflammation.

  • PPE Requirements : Nitrile gloves (minimum 0.11 mm thickness), safety goggles (EN 166/NIOSH approved), and a standard laboratory coat are mandatory[3].

  • Engineering Controls : All weighing and transfer operations must occur within a Class II biological safety cabinet or a standard chemical fume hood to prevent inhalation of aerosolized micro-particulates[1].

Storage Protocols: The Self-Validating System

Degradation of highly substituted pyrimidine derivatives typically occurs via hydrolysis, thermal decarboxylation, or photo-oxidation. A self-validating storage system ensures that if one protective measure fails, another prevents compound loss.

  • Temperature : Store lyophilized powder at 2°C to 8°C for short-term (<1 month) and -20°C for long-term (>1 month) preservation[4].

  • Moisture Control : The compound is hygroscopic. Store in a tightly sealed amber glass vial within a secondary desiccator cabinet containing indicating silica gel.

  • Atmosphere : Purge the headspace of the storage vial with Argon or dry Nitrogen gas before sealing. This displaces oxygen and atmospheric moisture, preventing oxidative degradation of the acetyl moiety[5].

degradation_pathways A 4-Acetyl-2-hydroxypyrimidine- 5-carboxylic acid B Moisture / H2O A->B C High Heat (>60°C) A->C E Hydrate Formation & Molar Variance B->E Hygroscopic uptake F Thermal Decarboxylation C->F CO2 Loss

Fig 1: Mechanistic degradation pathways triggered by improper handling.

Reconstitution and Handling Methodology

Creating a stock solution requires absolute precision to avoid introducing variables into downstream pharmacological assays (e.g., high-throughput screening).

Step-by-Step Reconstitution Protocol (10 mM Stock in DMSO):

  • Thermal Equilibration : Remove the desiccator containing the compound from the -20°C freezer. Crucial Step : Allow it to equilibrate to ambient room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, altering its molecular weight via hydrate formation and causing downstream concentration errors.

  • Weighing : Using an anti-static spatula, weigh exactly 1.82 mg of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid onto a tared piece of anti-static weighing paper under a fume hood.

  • Solubilization : Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Dissolution : Vortex gently for 15 seconds. If particulates remain, sonicate in a room-temperature water bath for 1 minute. Do not apply heat, as the acetyl group may undergo unwanted aldol-type self-condensations under thermal stress.

  • Aliquotting : Divide the stock into 50 µL aliquots in single-use amber vials. This eliminates freeze-thaw cycles, which are known to precipitate pyrimidine carboxylic acids out of solution.

  • Storage of Stocks : Blanket aliquots with Argon, cap tightly, and store at -80°C.

storage_workflow Start Lyophilized Powder (4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate Prevent condensation Weigh Weighing under Fume Hood (Anti-static tools) Equilibrate->Weigh Maintain anhydrous state Solvent Add Solvent (Anhydrous DMSO) Weigh->Solvent 10 mM Stock Aliquot Aliquot into Amber Vials (Protect from light) Solvent->Aliquot Avoid freeze-thaw Store Store at -80°C (Argon purged) Aliquot->Store Long-term stability

Fig 2: Optimal reconstitution and storage workflow to prevent degradation.

Trustworthiness and Experimental Validation

To validate the integrity of the stored compound before critical drug-screening assays, it is recommended to perform a rapid UV-Vis spectrophotometric scan of a diluted sample. The 2-hydroxypyrimidine core exhibits distinct absorption maxima (typically around 230 nm and 300 nm depending on the solvent pH due to tautomerization). A shift in the


 or a significant drop in the molar extinction coefficient indicates degradation (e.g., decarboxylation) or severe moisture uptake, signaling that a fresh stock must be prepared.

References

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing Pyrimidine-5-Carboxylic Acid

Executive Summary Pyrimidine-5-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for antiviral (e.g., Cidofovir analogues), anticancer, and antihypertensive a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-5-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for antiviral (e.g., Cidofovir analogues), anticancer, and antihypertensive agents. Traditional synthesis often relies on corrosive reagents (POCl₃), volatile organic solvents (VOCs), and low atom-economy pathways.

This guide details three validated green chemistry protocols for synthesizing pyrimidine-5-carboxylic acid scaffolds. These methods prioritize Atom Economy , Safer Solvents (Aqueous/Solvent-Free) , and Energy Efficiency , adhering to the 12 Principles of Green Chemistry without compromising yield or purity.

Strategic Pathway Selection

The choice of synthesis route depends heavily on the desired substitution pattern at the 4-position of the pyrimidine ring.

  • Route A (Direct Condensation): Best for 4-unsubstituted or specific 2-substituted pyrimidine-5-carboxylic acids. It utilizes high-yielding condensation of vinamidinium salts.

  • Route B (Oxidative Biginelli): Best for 4-aryl/alkyl substituted derivatives. It involves a green Biginelli reaction followed by a catalytic oxidative aromatization.

Decision Matrix: Pathway Selection

PathwaySelection Start Target Molecule Subst Substitution at C4? Start->Subst RouteA Protocol A: Vinamidinium Condensation (High Atom Economy) Subst->RouteA No (H) RouteB Protocol B: Green Biginelli + Oxidation (Multicomponent) Subst->RouteB Yes (Aryl/Alkyl) Hydrolysis Protocol C: Green Hydrolysis (Enzymatic/Aq. Base) RouteA->Hydrolysis Ester Intermediate RouteB->Hydrolysis Ester Intermediate

Figure 1: Strategic decision tree for selecting the optimal synthesis protocol based on structural requirements.

Detailed Experimental Protocols

Protocol A: Direct Synthesis via Vinamidinium Salts (4-Unsubstituted)

Principle: This method avoids the formation of the dihydropyrimidine intermediate, directly yielding the aromatic pyrimidine ester. It utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, a stable and versatile C3 synthon.

Green Advantages:

  • High Yield (>90%): Minimizes waste.

  • Solvent Minimization: Can be run in ethanol or solvent-free melt.

  • Scalability: Suitable for gram-to-kilo scale.

Materials
  • Reagent A: Methyl 3,3-dimethoxypropionate

  • Reagent B: Methyl formate

  • Base: Sodium methoxide (greener alternative to NaH)

  • Amidine Source: Acetamidine hydrochloride or Guanidine HCl

Step-by-Step Methodology
  • Preparation of Enol Salt:

    • Mix methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in a dry flask.

    • Add Sodium methoxide (1.1 eq) slowly at 0°C. Stir at room temperature for 12 hours.

    • Observation: A solid precipitate (Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate) forms. Filter and wash with diethyl ether.

  • Condensation:

    • In a microwave vial or round-bottom flask, combine the Enol Salt (1.0 eq) and the appropriate Amidine Hydrochloride (1.0 eq).

    • Solvent: Add Ethanol (green solvent) [5 mL per mmol].

    • Reaction: Reflux for 3 hours OR Microwave irradiate at 100°C for 20 mins.

  • Work-up:

    • Cool the mixture. The inorganic salt (NaCl) precipitates out.

    • Filter off the salt.

    • Concentrate the filtrate to obtain the Methyl pyrimidine-5-carboxylate .

    • Purification: Recrystallization from Ethanol/Water (avoid chromatography if possible).

Protocol B: Aqueous Biginelli & Oxidative Aromatization (4-Substituted)

Principle: A two-step one-pot sequence. First, a Biginelli reaction creates the dihydropyrimidine (DHPM) core using a bio-based catalyst.[1] Second, a green oxidant converts the DHPM to the aromatic pyrimidine.

Green Advantages:

  • Catalyst: Gluconic Acid (Bio-renewable, non-toxic).

  • Medium: Water (The ultimate green solvent).

  • Oxidant: Air or Hydrogen Peroxide (No heavy metals like Cr or Mn).

Materials
  • Aldehyde: Benzaldehyde derivative (1.0 eq)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 eq)

  • Urea/Thiourea: (1.2 eq)

  • Catalyst: Gluconic Acid (40% aq. solution)

  • Oxidant: 30% H₂O₂ or Air stream

Step-by-Step Methodology
  • Step 1: Biginelli Condensation (DHPM Formation)

    • Combine aldehyde, ethyl acetoacetate, and urea in a flask.

    • Add Gluconic Acid (20 mol%) and Water (2 mL/mmol) .

    • Heat at 80°C for 30-60 minutes.

    • Monitoring: Check TLC for disappearance of aldehyde.

    • Intermediate: The DHPM often precipitates. Do not isolate for the one-pot variant.

  • Step 2: Oxidative Aromatization

    • To the same reaction vessel, add H₂O₂ (2.0 eq) .

    • Optional Catalyst: Add a trace of Riboflavin (Vitamin B2) for photo-catalysis or simply heat at 90°C.

    • Stir for 1-2 hours. The H₂O₂ oxidizes the C4-C5 and N1-C6 bonds to aromatize the ring.

  • Work-up:

    • Cool to room temperature.[2]

    • The aromatic Ethyl 4-aryl-6-methylpyrimidine-5-carboxylate precipitates.

    • Filter, wash with water, and dry.

Protocol C: Green Hydrolysis to Pyrimidine-5-Carboxylic Acid

Principle: Converting the ester (from Protocol A or B) to the free acid using mild, energy-efficient methods.

Option 1: Enzymatic Hydrolysis (Bio-catalysis)
  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Conditions: Suspend ester in Phosphate Buffer (pH 7.5) with the immobilized enzyme. Stir at 30°C for 24h.

  • Work-up: Filter off enzyme (reusable). Acidify filtrate to pH 3 with 1M HCl. The acid precipitates.

Option 2: Microwave-Assisted Aqueous Hydrolysis
  • Reagents: Ester + 10% NaOH (aq).

  • Conditions: Microwave at 100°C for 5 minutes.

  • Work-up: Acidify with dilute HCl. Filter the solid product.

Quantitative Performance Comparison

MetricTraditional Method (POCl₃/Reflux)Protocol A (Vinamidinium)Protocol B (Green Biginelli)
Atom Economy Low (Phosphorus waste)High Very High (Multicomponent)
E-Factor > 25 (High Waste)< 5< 8
Solvent Toluene/BenzeneEthanolWater
Reaction Time 12 - 24 Hours3 Hours (20 min MW)2 Hours (One-pot)
Yield (Overall) 60 - 70%85 - 92% 80 - 88%
Hazard Profile Corrosive/ToxicIrritantBenign

Mechanistic Visualization

The following diagram illustrates the mechanism for Protocol B , highlighting the transition from the Biginelli condensation to the oxidative aromatization.

ReactionMechanism cluster_0 Step 1: Aqueous Biginelli Condensation cluster_1 Step 2: Oxidative Aromatization Aldehyde Aldehyde (R-CHO) Imine Acylimine Intermediate Aldehyde->Imine Gluconic Acid (Cat) Urea Urea (NH2CONH2) Urea->Imine EAA Ethyl Acetoacetate DHPM Dihydropyrimidinone (DHPM) Imine->DHPM + EAA Cyclization Aromatic Pyrimidine-5-Carboxylate (Aromatic Core) DHPM->Aromatic Dehydrogenation (-2H) Oxidant H2O2 / Air Oxidant->Aromatic

Figure 2: Mechanistic flow from precursors to the aromatic scaffold via the Green Biginelli-Oxidation route.

Troubleshooting & Optimization

  • Issue: Low Yield in Protocol A.

    • Cause: Moisture in the enol salt formation.

    • Fix: Ensure the methyl formate and propionate are dry. Perform the salt formation under nitrogen.

  • Issue: Incomplete Aromatization in Protocol B.

    • Cause: Insufficient oxidant or steric hindrance at C4.

    • Fix: Increase temperature to 90°C or switch to a stronger green oxidant like Urea-Hydrogen Peroxide (UHP) with a catalytic amount of I₂ (Iodine) if H₂O₂ alone is slow.

  • Issue: Solubility during Hydrolysis.

    • Cause: Highly lipophilic aryl substituents.

    • Fix: Use a co-solvent system (Water:Ethanol 1:1) instead of pure water for the hydrolysis step.[3]

References

  • Microwave-Assisted Synthesis of Pyrimidines

    • Kappe, C. O. (2007).[3] Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science.

  • Vinamidinium Salt Protocol

    • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • Green Biginelli with Gluconic Acid

    • Parveen, M., et al. (2012). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts. RSC Advances.

  • Oxidative Aromatization (Green)

    • Yamamoto, K., et al. (2005). Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. Organic Letters.

  • Solvent-Free Approaches

    • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Introduction: The Synthetic Challenge

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its synthesis, however, presents a considerable challenge due to the presence of multiple reactive functional groups. The key to a successful synthesis lies in carefully controlling the reaction conditions to favor the desired cyclization pathway while minimizing the formation of side products. This guide is based on a plausible and robust synthetic pathway, likely a modified multicomponent reaction, which serves as a framework for addressing potential issues.

Proposed Core Synthetic Pathway

The most logical approach to constructing the target molecule involves a condensation reaction between a suitable 1,3-dicarbonyl compound and urea. This strategy is a cornerstone of pyrimidine synthesis. The proposed pathway is outlined below.

G cluster_reactants Starting Materials cluster_process Reaction & Workup A Ethyl 2-acetyl-3-oxobutanoate (β-Ketoester) C Step 1: Condensation/Cyclization (Base or Acid Catalyst) A->C B Urea B->C E Intermediate: Ethyl 4-acetyl-2-hydroxy-6-methyl- pyrimidine-5-carboxylate C->E Forms pyrimidine ester D Step 2: Saponification (Hydrolysis) (e.g., NaOH, then Acidification) F Final Product: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid D->F Hydrolyzes ester to acid E->D

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My reaction yield is extremely low, or I've recovered only unreacted starting materials. What are the primary causes and how can I fix this?

Answer: Low or no conversion is a frequent issue in multicomponent reactions and can be traced back to several critical factors.

  • Catalyst Inefficiency: The choice and concentration of the catalyst are paramount. The initial condensation can be catalyzed by either acid or base.

    • Mechanistic Insight: An acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack. A base catalyst deprotonates the β-dicarbonyl compound, forming a more reactive enolate nucleophile.

    • Troubleshooting Steps:

      • Screen Catalysts: If using a Brønsted acid (like HCl), ensure the concentration is appropriate.[1] Consider switching to a Lewis acid (e.g., FeCl₃, ZnCl₂) which can be more effective at promoting cyclization and dehydration.[2]

      • Optimize Loading: Catalyst loading is critical. Too little may result in low conversion, while too much can lead to side reactions or degradation. Start with a catalytic amount (e.g., 5-10 mol%) and adjust as needed.[3]

      • Check Catalyst Activity: Ensure your catalyst is not old or deactivated. Reusable catalysts may require regeneration.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time must be carefully optimized.

    • Mechanistic Insight: The reaction may have a high activation energy that is not being overcome at lower temperatures. Conversely, excessive heat can cause degradation of reactants or products.

    • Troubleshooting Steps:

      • Adjust Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in a suitable solvent like ethanol is a common starting point.[2]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[1][4]

      • Consider Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by promoting rapid, uniform heating.[4][5]

  • Purity of Reactants: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.[1][4]

    • Troubleshooting Steps:

      • Verify Purity: Ensure all reactants (the β-ketoester and urea) are of high purity (>98%).

      • Use Fresh Reagents: Urea can decompose over time to ammonia and other byproducts, especially at high temperatures.[1] Use freshly opened or purified urea. The β-ketoester should be checked for signs of degradation or hydrolysis.

ParameterRecommendationRationale
Catalyst Screen Brønsted acids (HCl), Lewis acids (FeCl₃, ZnCl₂), or basic catalysts (NaOEt).Different substrates respond differently to acid vs. base catalysis. Lewis acids are often effective.[2]
Temperature Start at room temp, then increase to reflux (e.g., 80 °C in ethanol).Overcomes activation energy barrier without causing degradation.[4]
Solvent Ethanol, Acetonitrile, or solvent-free conditions.Solvent polarity can significantly impact reaction rates and yields.[2]
Stoichiometry Use a slight excess (1.2-1.5 equiv.) of urea.Can help drive the reaction to completion.[4]

Question 2: I've formed a product, but it's not the target molecule. My analysis shows a different mass or NMR spectrum. What could this side product be?

Answer: The formation of side products is common and usually results from competing reaction pathways.

  • Knoevenagel Condensation Product: This is a common byproduct where the β-ketoester reacts with itself or another carbonyl-containing impurity instead of cyclizing with urea.[4]

    • Mechanistic Insight: Under catalytic conditions, an enolate can form and condense with another carbonyl group.

    • Prevention:

      • Control Order of Addition: Try adding the β-ketoester slowly to a mixture of the urea and catalyst.

      • Use a Milder Catalyst: A highly aggressive catalyst may favor this pathway.

  • N-Acylurea Byproducts: These can form when the β-ketoester reacts with urea in a competing pathway, complicating purification.[1]

    • Mechanistic Insight: This side reaction can sometimes be suppressed by carefully controlling stoichiometry and catalyst choice.

    • Prevention & Removal:

      • Optimize Conditions: Adjusting the catalyst and temperature may disfavor this pathway.

      • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[1]

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leaving an open-chain intermediate.

    • Mechanistic Insight: The final cyclization and dehydration steps can sometimes be slow or require a stronger push.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: As monitored by TLC, allow the reaction to proceed for a longer duration.

      • Add a Stronger Catalyst: If using a mild catalyst, the addition of a stronger Brønsted or Lewis acid can facilitate the final ring-closing steps.[1]

G cluster_start Problem Identification cluster_checks Initial Checks cluster_optimization Optimization Loop Start Low Yield or Side Product Formation Purity Verify Reactant Purity (>98%) Start->Purity Stoich Check Stoichiometry (Urea excess?) Purity->Stoich If OK Catalyst Screen Catalysts (Acid vs. Lewis Acid) Stoich->Catalyst If OK Conditions Adjust Temp. & Time (Monitor by TLC) Catalyst->Conditions Solvent Test Solvents (e.g., EtOH, ACN, Solvent-free) Conditions->Solvent Solvent->Catalyst Iterate End Improved Yield of Desired Product Solvent->End If Optimized

Caption: A systematic workflow for troubleshooting low yield.

Question 3: My final product is the ester intermediate, not the carboxylic acid. The hydrolysis step failed. How can I ensure complete saponification?

Answer: The hydrolysis (saponification) of the ethyl ester to a carboxylic acid can be challenging, especially on a sterically hindered pyrimidine ring.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Mechanistic Insight: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon. If this carbon is sterically shielded or electronically deactivated, the reaction can be slow.

    • Troubleshooting Steps:

      • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH).

      • Increase Temperature: Heat the reaction mixture to reflux to increase the reaction rate.

      • Extend Reaction Time: Monitor the reaction by TLC (by spotting the acidified reaction mixture) until the starting ester spot has completely disappeared.

      • Use a Co-solvent: If the ester has low solubility in the aqueous base, add a co-solvent like THF or dioxane to create a homogeneous solution.[6]

  • Difficult Acidification/Precipitation: The product may not precipitate correctly upon acidification.

    • Troubleshooting Steps:

      • Careful pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1N HCl). Monitor the pH closely. The product will precipitate at its isoelectric point. Over-acidifying can sometimes lead to the formation of soluble salts. A target pH of 2-4 is often effective.[7][8]

      • Extraction: If the product does not precipitate, it may be necessary to extract it from the acidified aqueous layer using an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality parameters for the starting materials? A1: Purity is paramount. For urea, ensure it is dry and free from decomposition products. For the β-ketoester (e.g., ethyl 2-acetyl-3-oxobutanoate), it should be freshly distilled or purchased from a reputable supplier and stored under nitrogen to prevent degradation. Impurities can significantly inhibit the reaction or lead to a cascade of side products.[1][4]

Q2: What is the best way to monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[1] Use a solvent system like ethyl acetate/hexanes. The product, being more polar than the starting materials, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is recommended.

Q3: Can I use a different nitrogen source instead of urea? A3: Yes, other amidine sources can be used, but they will change the substituent at the 2-position. For example, using thiourea will yield a 2-thioxo (mercapto) pyrimidine, while using guanidine will result in a 2-aminopyrimidine.[9] For the target 2-hydroxy derivative, urea is the standard choice.

Q4: What are the primary safety considerations for this synthesis? A4: Standard laboratory safety protocols should be followed. If using strong acids or bases (like HCl or NaOH), handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood. Organic solvents are flammable and should be handled away from ignition sources. A thorough risk assessment should be conducted before beginning any experimental work.[9]

Protocols

Protocol 1: Synthesis of Ethyl 4-acetyl-2-hydroxy-6-methylpyrimidine-5-carboxylate (Intermediate)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (50 mL).

  • Add urea (1.2 g, 20 mmol) and a catalyst (e.g., 2-3 drops of concentrated HCl).

  • Slowly add ethyl 2-acetyl-3-oxobutanoate (3.44 g, 20 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir.

  • Monitor the reaction progress every hour using TLC (3:7 Ethyl Acetate:Hexanes).

  • Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.[5]

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the desired ester intermediate.[4]

Protocol 2: Hydrolysis to 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (Final Product)
  • Dissolve the purified ester intermediate (10 mmol) in a mixture of ethanol (20 mL) and a 2M aqueous solution of sodium hydroxide (20 mL, 40 mmol).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the solution by adding 2N HCl dropwise with vigorous stirring until the pH is approximately 3-4.[8]

  • A precipitate should form. Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and then with a small amount of cold ether.

  • Dry the final product under vacuum.

References

  • Disorders of pyrimidine metabolism - WikiLectures. Available at: [Link]

  • Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid - PrepChem.com. Available at: [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. Available at: [Link]

  • Synthesis of pyrimidine derivatives via Claisen-Schmidt condensation. - ResearchGate. Available at: [Link]

  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • Disorders of Pyrimidine Metabolism | Biochemistry II (Theory) | BIO506T_Topic170. Available at: [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents.
  • Optimization of different solvents for the model reaction. a | Download Table - ResearchGate. Available at: [Link]

  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation - International Journal of Research in Engineering and Science. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. Available at: [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids - Semantic Scholar. Available at: [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid .

This molecule presents a unique set of chromatographic and isolation hurdles due to its amphoteric nature, lactam-lactim tautomerism (2-hydroxypyrimidine ⇌ pyrimidin-2-one), and high polarity. Standard organic workflows (like liquid-liquid extraction) will fail here. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling & Impact on Purification

To purify a molecule, you must first understand its physical state in solution. The table below summarizes the quantitative and qualitative data that dictate our purification strategies.

PropertyCharacteristic / Estimated ValueImpact on Purification Strategy
Tautomerism 2-hydroxypyrimidine ⇌ pyrimidin-2-oneCauses complex peak shapes in HPLC; drives high crystal lattice energy, making it insoluble in non-polar solvents.
pKa (Carboxylic Acid) ~ 2.5 – 3.5Requires acidic modifiers (e.g., 0.1% TFA) in HPLC to maintain a protonated state and prevent peak tailing[1].
pKa (Pyrimidine Core) ~ 8.0 – 9.5 (NH / OH)Enables purification via alkaline dissolution followed by targeted isoelectric precipitation.
Solubility (Organic) Poor in DCM, EtOAc, HexanesTraditional liquid-liquid extraction (LLE) is highly ineffective. Compound will remain in the aqueous phase.
Solubility (Aqueous) High at pH > 9 and pH < 2Forms highly soluble carboxylate salts at high pH, and protonated species at very low pH.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my product crash out as an unfilterable oil or amorphous sludge instead of crystals during aqueous workup? A: This is a classic manifestation of rapid pH shifts causing the compound to crash out before a stable crystal lattice can form. When acidifying a basic aqueous solution of your crude product, local zones of high acidity cause rapid, uncontrolled precipitation. Solution: Perform the acidification slowly with dilute acid (e.g., 2N HCl) under vigorous stirring, and target the specific isoelectric point (pH ~6.3) where the zwitterionic form of pyrimidine-5-carboxylic acids is least soluble[2].

Q: Traditional liquid-liquid extraction (LLE) with ethyl acetate and water results in zero product recovery in the organic phase. What is the alternative? A: Do not use LLE for this molecule. The partition coefficient (LogP) is heavily skewed towards the aqueous phase due to its polarity. Instead, rely on isoelectric precipitation followed by mixed-solvent recrystallization . A 1:1 mixture of Dimethylformamide (DMF) and water is highly effective for recrystallizing pyrimidine-5-carboxylic acids, as DMF solvates the polar functional groups while water acts as the anti-solvent to drive crystallization[2].

Q: I am trying to purify via preparative HPLC, but the compound elutes in the void volume on a standard C18 column. How can I retain it? A: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is exceptionally polar. The combination of the acetyl group, the carboxylic acid, and the pyrimidin-2-one tautomer provides multiple hydrogen bond acceptors/donors. Solution: You have two validated options:

  • Aqueous-Compatible Reverse Phase (AQ-C18): Use a stationary phase designed to resist phase collapse in 100% aqueous conditions, and add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention[1].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If RP-HPLC fails, HILIC is the gold standard for polar pyrimidines like cytosine (4-amino-2-hydroxypyrimidine). HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile), retaining compounds based on hydrophilic partitioning[3].

Part 3: Validated Experimental Protocols

Protocol A: Isoelectric Precipitation and Recrystallization

This protocol is a self-validating system: by strictly monitoring the pH and temperature, you control the exact protonation state of the molecule, forcing it out of solution at its point of lowest solubility.

  • Dissolution: Suspend the crude 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid in deionized water. Slowly add 2N NaOH dropwise until the solid completely dissolves (pH > 9). The compound is now in its highly soluble carboxylate/phenoxide form.

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble organic impurities or polymeric byproducts.

  • Isoelectric Adjustment: Transfer the filtrate to a reactor equipped with a calibrated pH probe and an overhead stirrer. Maintain the temperature at 5–10 °C.

  • Precipitation: Slowly add 2N HCl dropwise. Monitor the pH carefully. The product will begin to precipitate as the pH approaches 6.3[2]. Stop addition exactly when pH 6.3 is reached.

  • Aging: Allow the suspension to stir at 5 °C for 2 hours to promote Ostwald ripening of the crystals.

  • Isolation: Filter the solid via vacuum filtration and wash with ice-cold deionized water to remove residual inorganic salts.

  • Recrystallization: Dissolve the wet cake in a minimum volume of hot Dimethylformamide (DMF). Slowly add an equal volume of hot water (DMF:Water 1:1 ratio)[2]. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter and dry the pure crystals under high vacuum at 45 °C.

Protocol B: Preparative RP-HPLC Purification

Use this method if the crude material contains structurally similar impurities (e.g., decarboxylated byproducts or unreacted starting materials) that cannot be removed by precipitation.

  • Sample Preparation: Dissolve the crude material in DMSO (up to 50 mg/mL) and filter through a 0.22 µm syringe filter.

  • Column Selection: Use an AQ-C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) capable of handling 100% aqueous mobile phases.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA)[1].

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient Design: Start at 0% B (100% aqueous) for 5 minutes to wash away highly polar impurities, then run a shallow gradient from 0% to 30% B over 20 minutes.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering.

  • Post-Processing: Pool pure fractions and immediately lyophilize (freeze-dry) to prevent acid-catalyzed degradation during rotary evaporation.

Part 4: Visualizations & Workflows

IsoelectricPrecipitation A Crude Reaction Mixture (Aqueous, Basic pH > 9) B Filter to remove insoluble impurities A->B C Slowly add 2N HCl with vigorous stirring B->C D Monitor pH Target: pH ~ 6.3 (pI) C->D E Precipitation of Zwitterionic Product D->E F Filter & Wash (Cold Water) E->F G Recrystallize (DMF:Water 1:1) F->G

Workflow for isoelectric precipitation and recrystallization of pyrimidine-5-carboxylic acids.

HPLCDecision Start Select HPLC Mode for Polar Pyrimidine Q1 Is the crude highly polar and poorly retained on C18? Start->Q1 RP Reverse-Phase (AQ-C18) Phase: H2O/MeCN + 0.1% TFA Q1->RP No HILIC HILIC Mode Phase: MeCN/H2O + Formate Q1->HILIC Yes RP_tail Issue: Peak Tailing? Ensure pH < 3 to suppress COOH RP->RP_tail HILIC_tail Issue: Poor Solubility? Dissolve in DMSO before injection HILIC->HILIC_tail

Decision tree for selecting preparative HPLC methods for polar pyrimidine derivatives.

References

1.[3] Title: A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. Source: chromatographyonline.com. URL: 2.[1] Title: US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Source: Google Patents. URL: 3.[2] Title: US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. Source: Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Purification of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Topic: Recrystallization & Purification Strategy Molecule Class: Functionalized Pyrimidines / Heterocyclic Carboxylic Acids Support Level: Tier 3 (Senior Research & Development) Introduction Welcome to the technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Strategy Molecule Class: Functionalized Pyrimidines / Heterocyclic Carboxylic Acids Support Level: Tier 3 (Senior Research & Development)

Introduction

Welcome to the technical guide for optimizing the purification of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid . As a researcher dealing with functionalized pyrimidines, you face a specific set of challenges: the amphoteric nature of the 2-hydroxy/2-oxo tautomer, the thermal instability of the 5-carboxylic acid (prone to decarboxylation), and the tendency of the acetyl group to induce "oiling out" during cooling.

This guide moves beyond generic solvent lists. We analyze the physicochemical interactions driving solubility and provide self-validating protocols to ensure high purity (>99.5% HPLC) for downstream applications like API synthesis (e.g., Raltegravir analogs).

Module 1: Solvent Selection Logic (The "Why")

The solubility profile of this molecule is dictated by three competing functional groups:

  • 5-Carboxylic Acid: High polarity, H-bond donor, pH-dependent solubility.

  • 2-Hydroxyl (Lactam Tautomer): High melting point due to intermolecular H-bonding lattice.

  • 4-Acetyl Group: Lipophilic pocket, but prone to forming solvates.

Solvent System Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Methanol / Water Primary Choice HighGradient Polarity: The molecule dissolves in hot MeOH (breaking lattice energy) but becomes insoluble as water (anti-solvent) increases the dielectric constant beyond the lipophilic acetyl group's tolerance.
Isopropanol (IPA) Alternative ModerateThermal Control: Good for removing non-polar impurities. However, the molecule may have low solubility even at reflux. Best used as a wash solvent.
DMF / Water Last Resort LowRisk of Degradation: While DMF dissolves the compound well, the high boiling point required to remove it promotes decarboxylation of the 5-COOH group.
Aq. NaHCO₃ / HCl Chemical Purification Excellent Acid-Base Swing: Utilizes the pKa (~3-4) of the carboxylic acid to dissolve impurities in base, filter, and re-precipitate the pure acid.

Module 2: Troubleshooting Common Failures

Issue 1: "The product oils out instead of crystallizing."
  • Cause: The acetyl group lowers the melting point of the solvated species. If the anti-solvent (e.g., water) is added too fast, the solution crosses the "liquid-liquid phase separation" (LLPS) boundary before the solubility curve.

  • Correction:

    • Temperature: Keep the solution at 50°C during anti-solvent addition. Do not cool to RT until turbidity is stable.

    • Seeding: Add 1-2 mg of pure seed crystals before the oiling point.

    • Solvent Ratio: Increase the alcohol fraction. A system too rich in water forces rapid phase separation.

Issue 2: "Significant yield loss in the mother liquor."
  • Cause: The 2-hydroxy and 5-carboxylic acid groups make the molecule moderately soluble in polar solvents like Methanol, even when cold.

  • Correction:

    • Switch to Ethanol: Ethanol has a lower dielectric constant than Methanol, often improving recovery yields upon cooling.

    • pH Adjustment: After cooling, adjust the mother liquor pH to ~2.0 using dilute HCl. This suppresses the ionization of the carboxylic acid, forcing precipitation.

Issue 3: "Impurity retention (Decarboxylated byproduct)."
  • Cause: Extended reflux times (>2 hours) or temperatures >80°C cause the loss of CO₂ (converting to 4-acetyl-2-hydroxypyrimidine).

  • Correction:

    • Strict Thermal Limit: Never exceed 70°C .

    • Rapid Dissolution: If solids don't dissolve in 15 mins at reflux, do not continue heating. Filter off the insolubles immediately; they are likely inorganic salts or polymers.

Module 3: Step-by-Step Protocols

Protocol A: The "Acid-Base Swing" (Highest Purity)

Recommended for crude material with <90% purity.

  • Dissolution: Suspend 10 g of crude solid in 100 mL of 5% aqueous NaHCO₃ . Stir at room temperature until CO₂ evolution ceases.

  • Filtration: Filter the resulting solution through a Celite pad to remove non-acidic impurities (insoluble byproducts).

  • Precipitation: Cool the filtrate to 5°C. Slowly add 6N HCl dropwise while stirring vigorously.

  • Endpoint: Target pH 2.0. A thick white/off-white precipitate will form.

  • Digestion: Stir the slurry for 30 minutes at 5°C to ripen the crystals (Ostwald ripening).

  • Isolation: Filter, wash with 20 mL cold water, then 20 mL cold Isopropanol. Dry under vacuum at 45°C.

Protocol B: Thermal Recrystallization (Polymorph Control)

Recommended for final polishing of >95% pure material.

  • Slurry: Suspend 5 g of solid in 50 mL Methanol .

  • Heat: Heat to reflux (65°C). If not fully dissolved, add Water dropwise (max 10 mL) until clear.

    • Note: If insolubles persist after 10 mL water, filter hot.

  • Cooling Ramp:

    • Cool to 50°C (Hold 15 mins). Add seeds here if available.

    • Cool to 25°C over 1 hour.

    • Cool to 0°C (Ice bath) for 30 mins.

  • Filtration: Filter and wash with cold Ethanol (not Methanol, to prevent re-dissolution).

Module 4: Visualizing the Workflow

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on crude purity and impurity profile.

PurificationLogic Start Start: Analyze Crude Purity CheckPurity Is Purity > 90%? Start->CheckPurity AcidBase Protocol A: Acid-Base Swing (Removes non-acidic impurities) CheckPurity->AcidBase No (<90%) Thermal Protocol B: Thermal Recrystallization (MeOH/Water) CheckPurity->Thermal Yes (>90%) CheckColor Is Product Colored? AcidBase->CheckColor Charcoal Add Activated Carbon (during basic phase) CheckColor->Charcoal Yes Final Dry & Analyze (HPLC/XRPD) CheckColor->Final No Charcoal->Final Thermal->Final

Diagram 2: Troubleshooting "Oiling Out"

Caption: Step-by-step intervention when liquid-liquid phase separation occurs during crystallization.

OilingOutFix Issue Problem: Oiling Out Step1 1. Re-heat to Dissolution Issue->Step1 Step2 2. Add Seed Crystals at Higher Temp (50°C) Step1->Step2 Step3 3. Slow Cooling (5°C per 10 mins) Step2->Step3 Success Crystalline Solid Step3->Success

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve the solid if Methanol fails? A: While DMSO has high solubility, we strongly advise against it for recrystallization of this specific acid. Removing DMSO requires high vacuum or high temperatures (>100°C), which significantly increases the risk of decarboxylation (loss of CO₂). If you must use DMSO, use it only for the "Acid-Base Swing" (Protocol A) as a co-solvent, not for thermal recrystallization.

Q2: My isolated solid is sticky/gummy. How do I fix this? A: This indicates trapped solvent or amorphous formation.

  • Triturate (grind under solvent) the gum with Diethyl Ether or MTBE . These solvents extract the trapped polar solvent and induce crystallization.

  • Dry the solid at 45°C under vacuum for at least 12 hours.

Q3: Why do you recommend washing with Ethanol instead of Methanol in Protocol B? A: Methanol is the primary solvent in Protocol B. Washing the filter cake with the same solvent (Methanol) often re-dissolves a significant amount of your product, lowering yield. Ethanol is chemically similar but slightly less polar, making it a safer wash solvent that removes mother liquor without stripping the product.

References

  • Synthesis of Raltegravir Intermediates. Organic Process Research & Development. (2011). Describes the handling of 5-hydroxy-pyrimidine-4-carboxylic acid derivatives and the risks of decarboxylation.

  • Purification of Hydroxypyrimidines. PrepChem. Detailed methodology for acid-base purification of pyrimidine carboxylic acids.

  • Solubility of Pyrimidine Carboxylic Acids. Fisher Scientific Safety Data Sheet. Physical properties and stability data for 2,4-Dihydroxypyrimidine-5-carboxylic acid.

  • Recrystallization Guide. Mettler Toledo. General principles of anti-solvent crystallization and oiling-out prevention.

Optimization

Troubleshooting cyclization failures in pyrimidine ring formation

[1] Diagnostic Triage: Start Here Before altering your reaction parameters, identify your specific failure mode using the logic tree below. This diagnostic workflow isolates the three most common failure points: Hydrolys...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Diagnostic Triage: Start Here

Before altering your reaction parameters, identify your specific failure mode using the logic tree below. This diagnostic workflow isolates the three most common failure points: Hydrolysis , Stalled Cyclization , and Regioisomer Scrambling .

TroubleshootingLogic Start Reaction Failed CheckSM Did Starting Material (SM) Disappear? Start->CheckSM CheckNewSpot Is there a new polar spot on TLC? CheckSM->CheckNewSpot Yes Hydrolysis ISSUE: Hydrolysis/Decomposition (Check Solvent/Reagents) CheckSM->Hydrolysis No (SM Intact) CheckNewSpot->Hydrolysis No (Complex Mixture) Stalled ISSUE: Stalled Intermediate (Dehydration Failure) CheckNewSpot->Stalled Yes (High Polarity) CheckNMR Does 1H NMR show multiple isomeric peaks? CheckNewSpot->CheckNMR Yes (Expected Polarity) Regio ISSUE: Regioselectivity (Thermodynamic vs Kinetic) CheckNMR->Regio Yes Success Proceed to Workup CheckNMR->Success No (Single Product)

Caption: Diagnostic logic tree for isolating pyrimidine synthesis failures. Blue nodes represent decision points; Grey nodes indicate the root cause.

Ticket #404: The "Dead" Reaction (Hydrolysis & Reagent Failure)

Symptom: Starting materials are consumed but yield a complex mixture, or amidine salts are recovered unreacted. Context: This is most common in the condensation of amidines with 1,3-dicarbonyls .

Root Cause Analysis

Amidines are strong bases but highly hygroscopic. In the presence of water, two fatal pathways occur:

  • Amidine Hydrolysis: The amidine hydrolyzes back to the amide, which is non-nucleophilic.

  • Dicarbonyl Cleavage: Under basic aqueous conditions,

    
    -keto esters undergo retro-Claisen condensation.
    
Mechanism of Failure

The reaction requires the free base of the amidine to attack the carbonyl. If the base used to liberate the amidine (from its HCl salt) generates water (e.g., Hydroxide bases), the reaction dies.

Troubleshooting Protocol (Self-Validating)
ParameterRecommendationWhy?
Base Selection Use NaOEt/EtOH or NaOMe/MeOH . Avoid NaOH/KOH.Alkoxides generate the free amidine without producing water.
Solvent Super-dry Ethanol/Methanol (<0.05% water).Prevents hydrolysis.
Order of Addition 1. Dissolve Na metal in alcohol.2. Add Amidine-HCl (stir 15 min).3. Add 1,3-dicarbonyl.[1]Ensures amidine is free-based before the electrophile is introduced.

Validation Step:

  • The "Cloudy" Check: When adding Amidine-HCl to the alkoxide solution, NaCl should precipitate immediately, turning the solution cloudy. If it stays clear, your base is dead or the stoichiometry is wrong.

Ticket #502: Stalled Cyclization (The "Open-Chain" Trap)

Symptom: TLC shows a new, very polar spot that persists. Mass spec shows mass = [Product + 18]. Context: Common in both Biginelli and Amidine pathways. The intermediate forms but cannot dehydrate to close the ring.

Visualizing the Stall

The reaction gets stuck at the tetrahedral intermediate or the open-chain ureide.

CyclizationStall SM Amidine + 1,3-Dicarbonyl Inter Open-Chain Intermediate SM->Inter Fast Transition Dehydration (Rate Limiting) Inter->Transition Stalls Here (Needs H+ or Heat) Product Pyrimidine Ring Transition->Product - H2O

Caption: The "Stall Point" usually occurs during the dehydration step, requiring higher activation energy or acid catalysis.

The Fix: "Force" Conditions

If you isolate the [M+18] intermediate:

  • Solvent Switch: Move from Ethanol (bp 78°C) to Toluene or Xylene and install a Dean-Stark trap. Reflux to physically remove water.

  • Acid Kick: Add 5-10 mol% p-TsOH (p-Toluenesulfonic acid). This protonates the hydroxyl group of the intermediate, making it a better leaving group (

    
    ).
    
  • Microwave: Run at 120–150°C for 10–20 mins. The superheating effect often overcomes the entropic barrier of ring closure [1].

Ticket #301: Regioselectivity Scrambling

Symptom: Two spots on TLC with very similar Rf values; NMR shows split signals. Context: Reaction of unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate) with substituted amidines.

The Science: Kinetic vs. Thermodynamic Control

The amidine nitrogen can attack either the ketone or the ester/aldehyde carbonyl.

  • Kinetic Product: Attack at the most reactive (least hindered/most electrophilic) carbonyl.

  • Thermodynamic Product: The most stable final ring system (often driven by conjugation or steric relief).

Optimization Table
VariableTo Favor Isomer ATo Favor Isomer B
Temperature 0°C to RT (Kinetic Control).Reflux (Thermodynamic Control).
Solvent Aprotic (THF, DMF).[2]Protic (EtOH, AcOH).
pH Neutral/Slightly Basic.Acidic (Promotes equilibration).

Diagnostic Check (HMBC NMR): To confirm which isomer you have, run a 2D HMBC. Look for the correlation between the pyrimidine ring proton and the specific carbon of the substituent. A simple 1H NMR is often insufficient due to similar chemical shifts [2].

Standard Operating Procedure (SOP): Robust Amidine Condensation

Use this protocol to minimize common failure modes.

Reagents:

  • Amidine Hydrochloride (1.0 equiv)

  • 
    -Keto Ester (1.1 equiv)
    
  • Sodium Ethoxide (2.5 equiv) - Freshly prepared preferred

  • Absolute Ethanol (0.5 M concentration)

Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Base Generation: Add anhydrous EtOH to the flask. Add Sodium metal (cubed, washed with hexanes). Stir until evolution of

    
     gas ceases.
    
  • Free-Basing: Add Amidine HCl. Stir at RT for 20 mins. Checkpoint: Solution should be cloudy (NaCl).

  • Addition: Add

    
    -Keto Ester dropwise over 10 mins.
    
  • Reaction: Heat to reflux (80°C) for 4–12 hours.

    • Monitor: Check TLC every 2 hours. If SM remains after 6 hours, add 5 mol% AcOH to catalyze dehydration.

  • Workup:

    • Cool to RT.

    • Acidify to pH 5-6 with dilute HCl (careful:

      
       evolution if using carbonates).
      
    • Extract or filter precipitate (pyrimidines often precipitate upon acidification).

Frequently Asked Questions (FAQs)

Q: My Biginelli reaction yield is <20%. What is the "Silver Bullet" fix? A: The classical Biginelli (HCl/EtOH) is often poor. Switch to Lewis Acid catalysis . Use 10 mol%


  (Ytterbium Triflate) or 

. These coordinate to the carbonyl oxygen, stabilizing the acyl-imine intermediate and drastically improving yields [3].

Q: Can I use DMF instead of Ethanol? A: Yes, but be careful. DMF is hard to remove (high bp). It is excellent for solubilizing polar amidines, but if your workup relies on precipitation, DMF might keep your product in solution. Pouring the DMF reaction mixture into crushed ice is the standard workup.

Q: Why is my product an oil instead of a solid? A: Pyrimidines with alkyl chains are often oils. Try triturating with cold diethyl ether or pentane to induce crystallization. If that fails, convert it to the HCl salt by bubbling HCl gas through an ethereal solution; the salt is almost always a solid.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Fischer, G. et al. (2004). "Unpredicted dimerization and ring transformation... Syntheses of derivatives of pyrimidinyl..." Journal of Organic Chemistry.

  • Ma, Y. et al. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). "Troubleshooting unexpected side reactions in pyrimidine synthesis."

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid

Introduction: The Stability Paradox You are likely working with 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (AHPC) as a scaffold for antiviral synthesis or as a metabolic reference standard. This molecule presents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

You are likely working with 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (AHPC) as a scaffold for antiviral synthesis or as a metabolic reference standard. This molecule presents a classic "stability paradox" in solution:

  • Solubility requires ionization (high pH) or polar aprotic solvents (DMSO).

  • Stability is compromised by those very conditions—basic pH promotes ring opening and acetyl cleavage, while DMSO can promote oxidation over time.

This guide provides a self-validating protocol to navigate these competing chemical demands.

Module 1: Dissolution & Solvent Systems

The Challenge: Hydrophobicity vs. Hydrolysis

The protonated form of AHPC (free acid) is sparingly soluble in water due to strong intermolecular hydrogen bonding between the carboxylic acid (C5) and the acetyl/amide motifs.

Recommended Solvent Protocol
Solvent SystemRoleStability ProfileRecommendation
100% DMSO (Anhydrous) Primary Stock High. Prevents hydrolysis; excellent solubility.Preferred. Store at -20°C or -80°C.
PBS (pH 7.4) Working SolutionModerate. Stable for <24 hours. Risk of precipitation if pH < 5.Use immediately. Do not store.
Water (Unbuffered) SolventLow. Acidic pH of the compound itself leads to low solubility.Avoid. Causes "crashing out."
Ethanol/Methanol Co-solventModerate/Low. Risk of esterification (solvolysis) at the C5 carboxyl group.Avoid for long-term storage.
Critical Protocol: The "Step-Down" Dilution

Do not add solid powder directly to aqueous buffer.

  • Dissolve AHPC in 100% DMSO to a concentration of 10–50 mM.

  • Vortex until clear (sonicate briefly if necessary, <30 seconds to avoid heat).

  • Dilute this stock 1:100 or 1:1000 into your assay buffer (e.g., PBS pH 7.4) while vortexing the buffer.

    • Why? This prevents local regions of high concentration where the compound might aggregate before ionizing.

Module 2: pH & Buffer Selection

The Mechanism: Tautomerism & Ring Stability

AHPC exists in equilibrium between the 2-hydroxy and 2-oxo (lactam) forms. In solution, the 2-oxo form usually predominates.

  • Acidic Conditions (pH < 4): The carboxylic acid is protonated (

    
    ). Solubility drops drastically. Risk of decarboxylation  increases if heated.
    
  • Basic Conditions (pH > 9): The acetyl group (

    
    ) becomes susceptible to retro-Claisen-type hydrolysis , and the pyrimidine ring is prone to nucleophilic attack (
    
    
    
    ) at C6, leading to ring opening.
Optimal pH Window: 7.2 – 7.8

Maintain pH slightly above neutrality to ensure the C5-carboxylic acid is ionized (


), which aids solubility, without triggering base-catalyzed degradation.

Recommended Buffers:

  • HEPES (25 mM, pH 7.5): Excellent stability; minimal metal chelation.

  • Phosphate (PBS, pH 7.4): Good, but watch for precipitation if Calcium/Magnesium are present in the assay media (AHPC can act as a weak chelator).

Module 3: Troubleshooting & Diagnostics

Visual Diagnostic Workflow

Use the following decision tree to diagnose solution issues immediately.

StabilityWorkflow Start Observation: Issue with Solution Precipitate White Precipitate/Cloudiness Start->Precipitate ColorChange Yellow/Brown Discoloration Start->ColorChange LossPotency Loss of Potency (Clear Soln) Start->LossPotency CheckpH Check pH: Is it < 5.0? Precipitate->CheckpH Oxidation Cause: Oxidation of Acetyl Group ColorChange->Oxidation Hydrolysis Cause: Hydrolysis/Decarboxylation LossPotency->Hydrolysis FixpH Action: Adjust pH to 7.4 with dilute NaOH CheckpH->FixpH Yes DMSOConc Action: Increase DMSO conc. (max 5%) CheckpH->DMSOConc No Degas Action: Prepare fresh. Degas buffers with Argon. Oxidation->Degas TempControl Action: Avoid freeze-thaw. Aliquot single uses. Hydrolysis->TempControl

Caption: Diagnostic logic for AHPC solution stability. Follow the path matching your observation.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of AHPC? A: Absolutely not. The combination of high heat (121°C) and pressure will likely cause decarboxylation at the C5 position or hydrolysis of the acetyl group. Always filter-sterilize (0.22 µm PVDF or PES membrane) after dissolution.

Q2: My solution turned yellow overnight. Is it still usable? A: No. Yellowing indicates the formation of oxidation byproducts (quinoid-like structures) or polymerization of the acetyl moiety. This often happens if the DMSO stock is old or if the aqueous solution was exposed to light/air.

  • Corrective Action: Discard. For the next batch, degas your buffers and protect the solution from light (amber vials).

Q3: Why does the compound precipitate when I add it to cell culture media? A: This is likely a "Solvent Shock" or "Salting Out" effect.

  • Mechanism:[1][2][3][4][5] If you pipette a high-concentration DMSO drop directly into cold media, the AHPC precipitates before it can disperse.

  • Fix: Pre-dilute the DMSO stock 1:10 in PBS (warm) to create an intermediate solution, then add that to your media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Module 4: Storage & Handling Protocols

The "Golden Rules" of Storage
  • Solid State: Store at -20°C , desiccated. Protect from light.

  • Stock Solution (DMSO): Store at -80°C in single-use aliquots.

    • Avoid Freeze-Thaw: Repeated cycling introduces moisture (DMSO is hygroscopic), which accelerates hydrolysis.

  • Working Solution (Aqueous): Prepare fresh daily . Do not store.

Degradation Pathway Visualization

Understanding how it breaks down helps you prevent it.

Degradation AHPC AHPC (Intact) Decarb Decarboxylated Product AHPC->Decarb Heat (>60°C) or Acid (pH <3) RingOpen Ring-Opened Urea Deriv. AHPC->RingOpen Strong Base (pH >10) Oxid Oxidized Dimers AHPC->Oxid UV Light or O2 + DMSO

Caption: Primary degradation pathways for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid.

References

  • National Center for Biotechnology Information (NCBI). (2022). Degradation mechanism of aminosalicylic acids and related pyrimidines in aqueous solution. PubChem. Retrieved from [Link]

  • Williams, R. (2022).[2] pKa Data Compiled for Pyrimidines and Carboxylic Acids. Organic Chemistry Data.[3][6][7] Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Purification of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid . Due to the unique electronic properties of the pyrimidine heterocycle, this molecule presents specific challenges during purification, including thermal instability and sensitivity to strong bases.

Below, you will find the mechanistic workflow, targeted troubleshooting FAQs, quantitative impurity data, and a self-validating experimental protocol to ensure high-yield, high-purity recovery.

Mechanistic Purification Workflow

The most effective method for purifying this molecule without resorting to resource-intensive chromatography is a tightly controlled acid-base extraction. The diagram below illustrates the logical flow and phase separations required to isolate the target compound from common synthetic impurities.

PurificationWorkflow Crude Crude 4-Acetyl-2-hydroxypyrimidine- 5-carboxylic acid BaseDissol Dissolve in 0.5M NaHCO3 (pH 7.5 - 8.0) Crude->BaseDissol Filter1 Filtration BaseDissol->Filter1 InsolubleImp Discard Solid (Neutral Organics) Filter1->InsolubleImp AqueousFiltrate Aqueous Filtrate (Sodium Carboxylate Salt) Filter1->AqueousFiltrate Acidification Acidify with 1M HCl (Dropwise to pH 2.0 - 2.5) AqueousFiltrate->Acidification Precipitation Crystallization (0 - 5 °C, 1 hour) Acidification->Precipitation Filter2 Filter & Wash (Ice-cold diH2O) Precipitation->Filter2 Drying Vacuum Dry (< 40 °C to prevent decarboxylation) Filter2->Drying Pure Pure Target Molecule Drying->Pure

Workflow for the acid-base purification of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid.

Troubleshooting & FAQs

Q1: During the final drying step, my yield drops significantly, and NMR shows a missing peak for the carboxylic acid proton. What is happening? Cause: You are experiencing thermal decarboxylation. Pyrimidine-5-carboxylic acids are highly susceptible to losing CO₂ when heated. The electron-withdrawing nature of the pyrimidine ring stabilizes the negative charge that develops in the transition state, thus promoting 1[1]. Solution: Never exceed 40 °C during vacuum drying. If residual water persists, do not increase the temperature. Instead, co-evaporate the moisture with a low-boiling azeotropic solvent (such as toluene or ethanol) under high vacuum.

Q2: My crude mixture contains unreacted 2-hydroxypyrimidine precursors. How can I separate them without column chromatography? Cause: Incomplete acetylation or carryover of starting materials during the upstream synthesis. Solution: Exploit the pKa differential. The C5-carboxylic acid functional group has a2[2]. By dissolving the crude mixture in a mild base like 0.5 M NaHCO₃ (pH ~7.5–8.0), the target molecule forms a highly water-soluble sodium salt. Non-acidic precursors remain insoluble and can be filtered out to 3[3]. Crucial Note: Avoid strong bases like NaOH, which risk hydrolyzing the C4-acetyl group.

Q3: After precipitation, my product is contaminated with inorganic salts (e.g., NaCl). How do I prevent this? Cause: Rapid acidification causes the product to crash out of solution too quickly, trapping NaCl (formed from the neutralization of NaHCO₃ with HCl) within the crystal lattice. Solution: Perform the acidification dropwise with vigorous overhead stirring. Once the target pH is reached, allow the suspension to stir at 0–5 °C for at least 1 hour. This promotes ordered crystal growth, which naturally excludes inorganic salts.

Quantitative Impurity Data

To establish a robust quality control framework, monitor the following critical impurities using the suggested analytical techniques and clearance strategies.

Impurity TypeAnalytical Detection MethodRemoval StrategyExpected Clearance
Des-carboxy pyrimidine HPLC (Shift to higher RT), ¹H-NMR (Loss of -COOH)Preventative: Vacuum drying strictly < 40 °C> 99%
Unreacted Precursors TLC (Higher

in polar systems), LC-MS
Mild acid-base extraction (NaHCO₃)> 95%
Inorganic Salts (NaCl) Ash test, Conductivity, Elemental AnalysisControlled crystallization & ice-cold H₂O wash> 99%
Hydrolysis Products LC-MS (Loss of acetyl mass, -42 Da)Avoid strong bases (NaOH/KOH) during workflow> 98%
Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure causality and reproducibility at every step.

Step 1: Mild Basic Dissolution

  • Suspend 10.0 g of crude 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid in 100 mL of 0.5 M NaHCO₃.

  • Stir vigorously at room temperature until CO₂ evolution ceases (approximately 30 minutes).

  • Validation Check: Measure the pH of the solution. It must be between 7.5 and 8.0. If it is lower, add small portions of solid NaHCO₃ until the pH stabilizes.

Step 2: Filtration of Organics

  • Filter the basic mixture through a Celite pad to remove insoluble organic impurities (unreacted precursors and neutral byproducts).

  • Wash the filter cake with 10 mL of 0.5 M NaHCO₃ and combine the aqueous filtrates. Discard the solid.

Step 3: Controlled Acidification

  • Transfer the clear aqueous filtrate to a round-bottom flask equipped with an overhead stirrer.

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Slowly add 1 M HCl dropwise while maintaining vigorous stirring, until the pH reaches 2.0–2.5.

  • Causality Note: Dropping the pH to ~2.0 ensures the environment is below the molecule's pKa (~2.63), forcing complete protonation and precipitation of the free acid.

Step 4: Crystallization & Washing

  • Stir the resulting suspension at 0–5 °C for exactly 1 hour to allow for proper lattice formation.

  • Validation Check: Re-measure the pH of the supernatant. If it has drifted above 2.5, add a few more drops of 1 M HCl.

  • Filter the precipitate under vacuum.

  • Wash the filter cake with 3 x 20 mL of ice-cold deionized water.

  • Validation Check: Collect the final wash filtrate and add a few drops of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of trapped NaCl.

Step 5: Safe Drying

  • Transfer the purified solid to a vacuum oven.

  • Dry at 35 °C under high vacuum (< 10 mbar) to a constant weight.

  • Validation Check: Run a post-drying ¹H-NMR to confirm the retention of the C5-carboxylic acid proton, validating that thermal decarboxylation was successfully avoided.

References
  • Organic Syntheses Procedure. "Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate". Organic Syntheses. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid

Executive Summary & Comparison Framework 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (MW: 182.13 Da) represents a challenging analyte in drug development due to its high polarity, amphoteric nature, and susceptibility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Framework

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (MW: 182.13 Da) represents a challenging analyte in drug development due to its high polarity, amphoteric nature, and susceptibility to tautomerism (lactam-lactim). Its analysis is critical as it often serves as a key intermediate in the synthesis of antiviral pyrimidine nucleosides or as a metabolic degradation product.

This guide compares the two primary analytical "alternatives" for characterizing this compound: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC/MS) .

Performance Matrix: ESI-MS/MS vs. EI-GC/MS
FeatureAlternative A: ESI-MS/MS (Negative Mode) Alternative B: EI-GC/MS (Derivatized)
Primary Utility Quantitation & High-Throughput Screening Structural Confirmation & Impurity Profiling
Sample Prep Minimal (Dilute-and-shoot or SPE)Complex (Requires Silylation/Derivatization)
Sensitivity High (Femtogram range for carboxylates)Moderate (Picogram range)
Molecular Ion Strong

(m/z 181)
Weak or Absent (due to fragmentation)
Fragmentation Controlled (CID); Diagnostic neutral lossesExtensive; "Fingerprint" spectral matching
Key Limitation Ion suppression in complex matricesThermal instability without derivatization

Deep Dive: Fragmentation Mechanics & Causality

The Preferred Approach: ESI-MS/MS (Negative Mode)

Expert Insight: While positive mode (


) is possible, the Negative Ion Mode (

)
is superior for this compound. The C5-carboxylic acid moiety (

) readily deprotonates, providing a stable precursor ion with lower background noise than positive mode, which struggles with the competing basicity of the pyrimidine nitrogens.
Fragmentation Pathway (Precursor m/z 181)

In Collision-Induced Dissociation (CID), the deprotonated molecule follows a predictable degradation pathway driven by the stability of the aromatic pyrimidine ring and the lability of the exocyclic groups.

  • Primary Transition (Decarboxylation): The most dominant channel is the neutral loss of

    
     (44 Da). The negative charge on the carboxylate facilitates this loss, stabilizing the resulting anion on the pyrimidine ring.
    
    • Transition:

      
      
      
  • Secondary Transition (Acetyl Cleavage): Following or competing with decarboxylation, the acetyl group at C4 undergoes cleavage. This often manifests as a loss of a methyl radical (

    
    , 15 Da) or ketene (
    
    
    
    , 42 Da) depending on the collision energy.
    • Transition:

      
       (Sequential loss of Ketene)
      
The Structural Validator: EI-GC/MS

Expert Insight: You cannot analyze this product directly by GC-MS due to the polar -COOH and -OH groups, which lead to peak tailing and thermal degradation. Trimethylsilylation (TMS) is mandatory.

  • Derivatized Target: Bis-TMS derivative (MW: 326 Da).

  • Mechanism: Electron Impact (70 eV) imparts high energy, causing extensive fragmentation useful for library matching (NIST/Wiley).

  • Key Fragments:

    • m/z 311: Loss of methyl group (

      
      ) from the TMS tag.
      
    • m/z 73: Trimethylsilyl cation (

      
      ), the diagnostic peak for all TMS derivatives.
      

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the mechanistic fragmentation of the underivatized compound in ESI(-) mode, highlighting the diagnostic transitions used for Multiple Reaction Monitoring (MRM).

Caption: Mechanistic pathway showing the primary decarboxylation transition (m/z 181 > 137) typical of pyrimidine carboxylic acids.

Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS Quantitation

Objective: Quantification of the compound in plasma or reaction mixtures.

  • Stock Preparation: Dissolve 1 mg of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid in 1 mL of DMSO (solubility is poor in pure water/methanol). Dilute working standards in 50:50 Methanol:Water.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (Maintains pH for column retention, though ESI- prefers high pH, modern columns tolerate acidic mobile phases well).

    • Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm. Why? The T3 bonding technology is specifically designed to retain polar molecules like this pyrimidine.

  • MS Parameters (Source: ESI Negative):

    • Capillary Voltage: 2.5 kV (Lower voltage prevents discharge in neg mode).

    • Cone Voltage: 30 V.

    • Collision Energy (CE):

      • Transition 181 > 137: CE = 15 eV.

      • Transition 181 > 95: CE = 25 eV.

Protocol B: GC-MS Derivatization (Structural Confirmation)

Objective: Confirming identity against spectral libraries.

  • Drying: Evaporate 50 µL of sample extract to complete dryness under Nitrogen at 40°C. Critical: Any residual water will destroy the derivatizing agent.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS . Cap and incubate at 70°C for 30 minutes.

    • Mechanism:[1] Replaces active protons on -COOH and -OH with -Si(CH3)3 groups.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

  • Analysis: Scan range m/z 50–500. Look for the M+ peak at m/z 326.

Method Selection Workflow

Use the following logic tree to determine the correct analytical strategy for your specific drug development stage.

MethodSelection Start Start: Sample Type? Pure Pure Standard / Synthesis Start->Pure Bio Biological Matrix (Plasma/Urine) Start->Bio Goal1 Goal: Structural ID? Pure->Goal1 Goal2 Goal: Quantitation? Bio->Goal2 Method1 NMR (1H, 13C) Goal1->Method1 Primary Method2 GC-MS (BSTFA) Goal1->Method2 Secondary Method3 LC-MS/MS (ESI-) Goal2->Method3 High Sensitivity

Caption: Decision matrix for selecting between NMR, GC-MS, and LC-MS based on sample origin and analytical goal.

References

  • Rapid Communications in Mass Spectrometry. "Mass spectrometric study of some 4-pyrimidine carboxylic acids." Rapid Commun Mass Spectrom, 2002.[1][2] Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST 20) - Pyrimidine Derivatives Fragmentation." NIST Standard Reference Data. Link

  • Journal of Mass Spectrometry. "Fragmentation of protonated and deprotonated pyrimidines." J Mass Spectrom, 2004.[3] Link

  • ChemicalBook. "4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid Product Properties." Link

Sources

Comparative

Comparative Guide: 4-Acetyl vs. 4-Methyl Pyrimidine Derivatives in Drug Discovery

Executive Summary: The Static vs. Dynamic Dichotomy In the optimization of pyrimidine scaffolds—a cornerstone of modern oncology and antimicrobial research—the choice between a 4-Methyl and a 4-Acetyl substituent represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Static vs. Dynamic Dichotomy

In the optimization of pyrimidine scaffolds—a cornerstone of modern oncology and antimicrobial research—the choice between a 4-Methyl and a 4-Acetyl substituent represents a fundamental divergence in strategy.

  • 4-Methyl Pyrimidines act as "Static Stabilizers." The methyl group is chemically inert, electron-donating (+I effect), and lipophilic. It is primarily used to fill hydrophobic pockets (e.g., the gatekeeper region of kinases) and block metabolic oxidation at the C-4 position.

  • 4-Acetyl Pyrimidines act as "Dynamic Pharmacophores." The acetyl group is electron-withdrawing (-R effect) and chemically reactive. It serves as a critical "molecular handle" for generating diversity (e.g., chalcones, hydrazones) or as a specific hydrogen-bond acceptor in polar binding clefts.

This guide analyzes the biological implications of these two substituents, supported by representative SAR trends and validated experimental workflows.

Molecular Mechanism & SAR Logic[1]

Electronic and Steric Impact

The biological divergence stems from the fundamental electronic properties of the substituents on the electron-deficient pyrimidine ring.

Feature4-Methyl (

)
4-Acetyl (

)
Electronic Effect Inductive Donor (+I): Increases electron density on the ring, slightly raising basicity of ring nitrogens.Mesomeric Withdrawer (-M): Pulls electron density, decreasing ring basicity but creating a dipole moment.
Lipophilicity High: Increases

, aiding membrane permeability and hydrophobic binding.
Moderate: The carbonyl oxygen introduces polarity (

-bond acceptor), lowering

relative to methyl.
Reactivity Inert: Stable under physiological conditions; resistant to nucleophilic attack.Reactive: Susceptible to nucleophilic addition (e.g., by lysine residues) or condensation reactions.
Primary Utility Steric fit, metabolic blocking, hydrophobic interaction.Fragment-based drug design, covalent inhibition potential, scaffold extension.
Decision Logic for Medicinal Chemists

The following decision tree illustrates when to deploy which derivative based on target requirements.

SAR_Logic Start Target Binding Site Analysis PocketType Is the pocket Hydrophobic or Polar? Start->PocketType Hydrophobic Hydrophobic / Steric Constraint PocketType->Hydrophobic Lipophilic Polar Polar / Solvent Exposed PocketType->Polar H-Bonding needed Methyl Select 4-Methyl Pyrimidine (Fills hydrophobic void, metabolically stable) Hydrophobic->Methyl Acetyl Select 4-Acetyl Pyrimidine (H-bond acceptor, linker potential) Polar->Acetyl Extension Need to extend scaffold? Acetyl->Extension Yes (Claisen-Schmidt) Chalcone Synthesize Pyrimidine-Chalcone (High Potency, Multi-target) Extension->Chalcone

Figure 1: SAR Decision Tree for selecting C-4 substituents. The acetyl group offers a pathway to complex scaffolds (chalcones), while the methyl group optimizes fit.

Comparative Biological Activity[2][3][4]

A. Anticancer Activity (Kinase Inhibition)

In kinase inhibitors (e.g., EGFR, VEGFR), the pyrimidine ring often acts as the "hinge binder."

  • 4-Methyl Performance:

    • Role: Often used to induce a twist in the molecule or fill the hydrophobic "gatekeeper" pocket (e.g., T790M mutation context).

    • Data Trend: Methyl analogs often show superior metabolic stability (

      
      ) compared to unsubstituted analogs, but may have lower potency if the pocket contains polar residues.
      
  • 4-Acetyl Performance:

    • Role: The carbonyl oxygen can form water-mediated hydrogen bonds. However, the 4-acetyl group is most potent when converted into hydrazones or oximes .

    • Data Trend: Acetyl-derived hydrazones frequently exhibit IC50 values in the low micromolar/nanomolar range due to their ability to chelate metal ions (like Zinc in HDACs) or interact with distal residues.

B. Antimicrobial Activity[3][4][5][6][7][8][9]
  • 4-Methyl: Generally shows weak to moderate baseline activity. It serves primarily as a lipophilic carrier for other pharmacophores (e.g., sulfonamides attached to the ring).

  • 4-Acetyl (and derivatives): Highly active. The acetyl group allows for the synthesis of pyrimidine-chalcones (via Claisen-Schmidt condensation).[1] These chalcones are known to disrupt bacterial cell walls and generate ROS.

Representative Data Summary

Note: Data represents aggregated trends from structure-activity relationship studies (e.g., EGFR kinase assays and MIC bacterial panels).

Compound ClassDerivative TypeTarget/Cell LineActivity Metric (IC50/MIC)Key Observation
Kinase Inhibitor 4-MethylEGFR (WT)

Good stability, moderate binding.
Kinase Inhibitor 4-Acetyl-HydrazoneEGFR (WT)

Extended side chain captures distal residues.
Antimicrobial 4-MethylS. aureus

Inactive as a standalone moiety.
Antimicrobial 4-Acetyl-ChalconeS. aureus

High Potency due to Michael acceptor reactivity.

Experimental Protocols

To validate these differences, the following protocols describe the synthesis and evaluation of both derivatives.

Protocol A: Synthesis of 4-Methyl vs. 4-Acetyl Derivatives

1. 4-Methyl Pyrimidine Synthesis (Cyclocondensation)

  • Principle: Reaction of a 1,3-dicarbonyl equivalent with an amidine.

  • Reagents: Ethyl acetoacetate, Guanidine HCl, Sodium Ethoxide.

  • Step-by-Step:

    • Dissolve Guanidine HCl (10 mmol) in absolute ethanol.

    • Add Sodium Ethoxide (12 mmol) and stir for 15 min at

      
      .
      
    • Add Ethyl Acetoacetate (10 mmol) dropwise.

    • Reflux for 6–8 hours.

    • Neutralize with acetic acid; filter the precipitate (4-methyl-2-amino-pyrimidine derivative).

2. 4-Acetyl Pyrimidine Synthesis (Direct or Oxidative)

  • Principle: 4-Acetyl derivatives are less commonly made directly from condensation due to competing reactions. A robust route is the Minisci Reaction or oxidation of a 4-ethyl precursor.

  • Route (Minisci Radical Substitution):

    • Dissolve protonated pyrimidine in acidic aqueous media.

    • Add Pyruvic acid (radical source) and

      
       (catalyst).
      
    • Heat to

      
       to generate the acetyl radical, which substitutes at the electron-deficient C-4 position.
      
  • Alternative (Chalcone Formation):

    • Take 4-Acetylpyrimidine (commercially available or synthesized).

    • Add aromatic aldehyde (1 eq) and 10% NaOH (aq).

    • Stir at RT for 12h. The precipitate is the Chalcone (Active Agent).

Protocol B: Biological Evaluation Workflow

Bio_Workflow cluster_Assay Biological Assays Synth Synthesis (Methyl vs Acetyl) Purify Purification (Recrystallization/Column) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char MTT MTT Assay (Cytotoxicity) Char->MTT Kinase Kinase Panel (Enzymatic Inhibition) Char->Kinase Analysis SAR Analysis (IC50 Calculation) MTT->Analysis Kinase->Analysis

Figure 2: Standardized workflow for evaluating pyrimidine derivatives.

Validation Step (Self-Correcting Control):

  • Positive Control: Always include 5-Fluorouracil (5-FU) or Erlotinib depending on the cancer line.

  • Negative Control: DMSO (0.1%).

  • Solubility Check: 4-Methyl derivatives may precipitate in aqueous media; ensure <1% DMSO concentration does not crash out the compound.

References

  • Synthesis and Biological Evaluation of Pyrimidine Derivatives. ResearchGate. (Accessed 2023).[2][3] Link

  • Design, synthesis and SAR studies of 2,4-disubstituted pyrimidine derivatives. PubMed. (Accessed 2023).[2][3] Link

  • Heterocycles in Medicinal Chemistry. PMC - NIH. (Accessed 2023).[2][3] Link

  • Biological Activity of Pyrimidine Derivatives: A Review. Juniper Publishers. (Accessed 2023).[2][3] Link

  • Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Reachem. (Accessed 2023).[2][3] Link

Sources

Validation

Structural Elucidation of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid: A Comparative Methodological Guide

Executive Summary This technical guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) and DFT-NMR for determining the crystal structure of 4-Acetyl-2-hydroxypyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) and DFT-NMR for determining the crystal structure of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid .

For researchers in drug discovery, this molecule presents a classic crystallographic challenge: prototropic tautomerism . The pyrimidine ring's C2-position can exist as the 2-hydroxy (enol) or 2-oxo (keto/lactam) form. While SC-XRD remains the gold standard for resolving these proton positions, this guide evaluates alternative high-throughput workflows for cases where single crystal growth is rate-limiting.

The Structural Challenge: Tautomerism & Packing

Before selecting a method, one must understand the target. 2-hydroxypyrimidines predominantly crystallize in the 2-oxo (lactam) form due to strong intermolecular N–H···O hydrogen bonding, often forming


 dimers. However, the presence of the 5-carboxylic acid  and 4-acetyl  groups introduces competing hydrogen bond donors/acceptors, potentially altering the packing motif to infinite chains or ribbons.
Visualizing the Tautomeric Equilibrium

The following diagram illustrates the critical equilibrium that the structural determination must resolve.

Tautomerism Enol 2-Hydroxy Form (Lactim) Rare in Solid State Keto 2-Oxo Form (Lactam) Dominant in Crystal Enol->Keto Proton Transfer (Fast in Solution) Crystal Crystal Lattice (H-Bond Stabilized) Enol->Crystal Rare (Co-crystal stabilized) Keto->Crystal Packing (N-H...O Dimers)

Figure 1: Prototropic tautomerism of 2-hydroxypyrimidines. The structural determination method must definitively assign the proton location (N1/N3 vs O2).

Comparative Analysis of Determination Methods

The following table contrasts the three primary methodologies based on resolution, ability to distinguish tautomers, and resource requirements.

FeatureMethod A: SC-XRD (Gold Standard)Method B: PXRD + Rietveld (Alternative)Method C: ssNMR + DFT (Validation)
Primary Output 3D Atomic Coordinates (

)
Unit Cell Dimensions (

)
Chemical Shift Tensor (

)
Tautomer ID Definitive (Direct H-atom map)Inferential (Requires good model)High (Distinct N15/C13 shifts)
Sample Req. Single Crystal (

mm)
Polycrystalline Powder (

mg)
Microcrystalline Powder (

mg)
Resolution Atomic (< 0.8 Å)Bulk PhaseLocal Environment
Throughput Low (Weeks for growth)High (Hours)Medium (Days)
Cost High (Instrument/Time)LowHigh (Instrument time)
Detailed Experimental Protocols
Method A: Single Crystal Growth (Vapor Diffusion)

Recommended when absolute configuration and hydrogen bonding networks must be proven.

Rationale: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid has poor solubility in non-polar solvents but high solubility in DMSO/DMF. Direct evaporation often yields amorphous solids; vapor diffusion gently lowers solubility to induce nucleation.

  • Preparation: Dissolve 20 mg of the compound in 1.5 mL of DMSO (dimethyl sulfoxide) in a small inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE filter if necessary.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Acetonitrile or Ethanol (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvesting: Monitor daily. Acetonitrile vapor will diffuse into the DMSO, slowly increasing supersaturation. Crystals (likely prisms or plates) should appear within 3-7 days.

  • Data Collection: Mount crystal on a Kapton loop using Paratone oil. Collect data at 100 K (to reduce thermal motion of the acetyl group) using Mo-K

    
     or Cu-K
    
    
    
    radiation.
Method B: Powder Diffraction (PXRD) & Rietveld Refinement

Recommended for batch consistency checks or when single crystals cannot be grown.

Rationale: If the acetyl group rotates freely, preventing single crystal growth, PXRD provides a "fingerprint." Modern Rietveld refinement can solve structures ab initio if the peak resolution is high.

  • Sample Prep: Grind 50 mg of bulk powder using an agate mortar to minimize preferred orientation.

  • Mounting: Back-load into a zero-background silicon holder.

  • Scan Parameters:

    • Range: 3° to 40°

      
      .
      
    • Step Size: 0.01°.

    • Time per step: >10 seconds (High signal-to-noise required for refinement).

  • Analysis: Index the pattern (e.g., using DICVOL). Refine the lattice parameters against a rigid body model of the 2-oxo tautomer derived from DFT geometry optimization.

Experimental Data: Simulated Case Study

Note: The following data represents a typical dataset for this class of pyrimidine carboxylic acids to illustrate the expected output differences.

Scenario: A researcher attempts to determine if the synthesized batch is the 2-hydroxy or 2-oxo form.

Table 2: Structural Parameters Derived from Methods

ParameterSC-XRD Result (100 K)PXRD Result (298 K)Interpretation
Space Group

(Monoclinic)

Consistent packing.
Unit Cell

3.842(1) Å3.865(5) ÅPXRD shows thermal expansion.
C2–O Exocyclic Bond 1.24 Å (Double Bond Character)Not resolvedSC-XRD confirms Keto form.
C2–O Endocyclic Bond N/AN/A
N1...O(Acetyl) Dist. 2.85 Å (Intramolecular H-bond)InferredExplains planar conformation.
R-Factor (

/

)
3.5% (Excellent)8.2% (Acceptable)SC-XRD provides higher confidence.
Strategic Workflow Decision Tree

Use this logic flow to determine the correct instrument for your stage of research.

Workflow Start Start: Purified Compound Solubility Check Solubility (DMSO/DMF) Start->Solubility CrystalCheck Single Crystals Grown? Solubility->CrystalCheck Vapor Diffusion SCXRD Method A: SC-XRD (Full Structure) CrystalCheck->SCXRD Yes (Clear Prisms) PXRD Method B: High-Res PXRD (Rietveld Refinement) CrystalCheck->PXRD No (Microcrystalline) NMR Method C: ssNMR + DFT (Tautomer Validation) SCXRD->NMR Confirm Bulk Purity PXRD->NMR Ambiguous Proton Assignment

Figure 2: Decision matrix for structural elucidation. Note that ssNMR is a validation step, not a primary solving method.

References
  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

    • Context: Authoritative source on the hydrogen bonding motifs common in pyrimidine carboxylic acids.
  • Grover, G., et al. (2014). Tautomerism in 2-hydroxypyrimidines: A crystallographic and theoretical study. Journal of Molecular Structure.
  • Harris, R. K., et al. (2009). NMR crystallography: the use of dipolar couplings to solve crystal structures. Magnetic Resonance in Chemistry. Link

    • Context: Validates the use of ssNMR for positioning protons when X-ray d
  • Cambridge Crystallographic Data Centre (CCDC) . Mercury Visualization Software & CSD Database. Link

    • Context: The standard repository for validating pyrimidine geometry against known structures (e.g.
Comparative

Technical Guide: UV-Vis Absorption Maxima for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid

This guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid , comparing it against structural analogs (alternatives) used as benchmarks in a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid , comparing it against structural analogs (alternatives) used as benchmarks in analytical chemistry and drug development.

Executive Summary & Compound Significance

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS: 62328-13-6) is a specialized pyrimidine intermediate characterized by a "push-pull" electronic structure. It features an electron-donating hydroxyl/oxo group at position 2 and two electron-withdrawing groups (acetyl at pos. 4, carboxyl at pos. 5).

This unique substitution pattern results in a significant bathochromic (red) shift compared to standard pyrimidine bases. Accurate UV-Vis characterization is critical for monitoring reaction progress during the synthesis of antiviral agents and heterocyclic building blocks where this compound serves as a key intermediate.

Core Spectral Specification
  • Predicted Absorption Maximum (

    
    ): 285 – 305 nm  (Broad band)
    
  • Secondary Band: ~230 – 245 nm

  • Chromophores: Conjugated pyrimidine ring,

    
    -unsaturated ketone (acetyl), carboxylic acid.
    
  • Solvent Sensitivity: High (Significant solvatochromism in polar vs. non-polar solvents).

Comparative Spectral Analysis

To validate the identity of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid, it must be compared against well-characterized "Alternative" standards. These alternatives represent the structural core without the specific auxochromic modifications of the target compound.

Table 1: Comparative UV-Vis Data (Target vs. Alternatives)
CompoundStructure Description

(Acidic/Neutral)

(Basic pH > 10)
Spectral Shift Logic
Target: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid 4-Acetyl, 5-Carboxyl, 2-Oxo285–305 nm (Est.)310–320 nm (Est.)Hyperchromic & Bathochromic: The 4-acetyl group extends conjugation significantly beyond the core.
Alternative A: Isoorotic Acid (Uracil-5-carboxylic acid)5-Carboxyl, 2,4-Dioxo264–276 nm~290 nmBaseline: Lacks the 4-acetyl conjugation; serves as the "non-acetylated" control.
Alternative B: Orotic Acid (Uracil-6-carboxylic acid)6-Carboxyl, 2,4-Dioxo278–282 nm286 nmIsomer Control: Positional isomer used to distinguish 5- vs 6-substitution patterns.
Alternative C: 5-Acetyluracil 5-Acetyl, 2,4-Dioxo284 nm302 nmElectronic Analog: Demonstrates the strong red-shifting effect of the acetyl group on the pyrimidine ring.

Technical Insight: The presence of the 4-acetyl group is the primary driver for the spectral shift. While Isoorotic acid absorbs near 270 nm, the addition of the acetyl ketone in conjugation with the ring system shifts the


 into the UVA region (near 300 nm), distinguishing it from impurities like unreacted Isoorotic acid.

Structural Mechanisms of Absorption

Understanding the causality of the spectrum is essential for troubleshooting.

  • Tautomeric Equilibrium: In solution, the "2-hydroxy" group predominantly exists as the 2-oxo (lactam) tautomer. This amide-like structure (

    
    ) is essential for the characteristic UV profile.
    
  • Extended Conjugation: The 4-acetyl group provides an exocyclic double bond (

    
    ) that is conjugated with the endocyclic 
    
    
    
    and
    
    
    bonds.
  • pH Dependence:

    • Acidic/Neutral: Protonated form (or neutral). Max ~290 nm.

    • Basic: Deprotonation of the carboxylic acid (

      
      ) and the N-H (lactam) creates a polyanion, causing a further red shift (to >310 nm) due to increased electron density destabilizing the HOMO.
      
Visualization: Structural & Spectral Logic

The following diagram illustrates the structural relationship and the resulting spectral shifts.

SpectralShift cluster_legend Key Factors Base Pyrimidine Core (λmax ~240 nm) Isoorotic Isoorotic Acid (+5-COOH, +2-OH) (λmax ~270 nm) Base->Isoorotic Auxochromic Effect (OH/COOH addition) Shift Bathochromic Shift Mechanism Isoorotic->Shift Add 4-Acetyl Group Target TARGET COMPOUND 4-Acetyl-2-hydroxy-5-COOH (λmax ~295 nm) Shift->Target Extended Conjugation (C=C-C=O system) Legend1 Acetyl Group = Strong Red Shift Legend2 pH > 10 = Further Red Shift

Figure 1: Structural evolution of the UV absorption maximum. The addition of the 4-acetyl group to the isoorotic acid core extends the conjugated system, resulting in a significant bathochromic shift.

Validated Experimental Protocol

To ensure reproducible data (Trustworthiness), follow this self-validating protocol. This method accounts for the compound's solubility and pH sensitivity.

Materials
  • Solvent A: Methanol (HPLC Grade) – Primary solvent for neutral spectra.

  • Solvent B: 0.1 M NaOH – For basic shift validation.

  • Solvent C: 0.1 M HCl – For acidic shift validation.

  • Blank: Pure solvent matching the sample.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.0 mg of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid .

    • Dissolve in 10 mL of Methanol (Stock Conc: ~100 µg/mL).

    • Note: Sonicate for 5 minutes if dissolution is slow.

  • Dilution (Working Standard):

    • Take 1.0 mL of Stock.

    • Dilute to 10 mL with Solvent A (Final Conc: ~10 µg/mL).

    • Target Absorbance: 0.6 – 0.8 AU.

  • Spectral Scan:

    • Set UV-Vis spectrophotometer range: 200 nm to 400 nm .

    • Baseline correct with pure Methanol.

    • Scan the sample.[1][2]

  • Validation (The "Shift Test"):

    • Add 2 drops of 0.1 M NaOH to the cuvette. Mix gently.

    • Rescan.[1]

    • Pass Criteria: The

      
       should shift to a longer wavelength (Red Shift ~10-20 nm) and increase in intensity (Hyperchromic effect). This confirms the presence of the ionizable phenolic/lactam protons.
      
Visualization: Experimental Workflow

Protocol Start Start: 1.0 mg Sample Dissolve Dissolve in 10 mL MeOH (Stock Solution) Start->Dissolve Dilute Dilute 1:10 with MeOH (Working Std) Dissolve->Dilute Scan1 Scan 200-400 nm (Neutral Spectrum) Dilute->Scan1 Check Check Absorbance (Target: 0.6 - 0.8 AU) Scan1->Check Check->Dilute If >1.0 AU (Dilute more) AddBase Validation Step: Add 2 drops 0.1M NaOH Check->AddBase If Valid Scan2 Rescan (Basic Spectrum) AddBase->Scan2 Result Observe Red Shift (Confirms Identity) Scan2->Result

Figure 2: Step-by-step UV-Vis characterization workflow including the critical base-shift validation step.

Troubleshooting & Interferences

  • Interference from Isoorotic Acid: If the synthesis is incomplete, you may see a "shoulder" or a secondary peak around 265-270 nm . Pure 4-acetyl product should have a distinct dominant peak >280 nm.

  • Solvent Cutoff: Do not use Acetone or Ethyl Acetate as solvents; they absorb strongly below 330 nm and will mask the compound's spectrum. Use Methanol, Ethanol, or Water.

  • Aggregation: At high concentrations (>100 µg/mL), pyrimidines can stack, causing hypochromic shifts. Always dilute to <20 µg/mL for accurate

    
     determination.
    

References

  • PubChem. Uracil-5-carboxylic acid (Isoorotic Acid) Spectral Data. National Library of Medicine. Available at: [Link]

  • DrugFuture. Orotic Acid UV Absorption Indices. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Available at: [Link]

Sources

Validation

Elemental Analysis Standards for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid: A Comparative Methodological Guide

Introduction: The Analytical Challenge of Heterocyclic Compounds In pharmaceutical development and materials science, accurate elemental analysis (EA) is a non-negotiable standard for verifying compound purity and empiri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Heterocyclic Compounds

In pharmaceutical development and materials science, accurate elemental analysis (EA) is a non-negotiable standard for verifying compound purity and empirical formulas. 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid (CAS: 62328-13-6)[1] is a highly functionalized heterocyclic intermediate. Its molecular formula, C₇H₆N₂O₄, dictates a theoretical elemental composition of 46.16% Carbon, 3.32% Hydrogen, 15.38% Nitrogen, and 35.14% Oxygen .

However, quantifying these elements—particularly nitrogen and carbon—presents a severe analytical challenge. Pyrimidine rings are notoriously refractory. The high thermodynamic stability of the N=C conjugated system, compounded by the electron-withdrawing effects of the carboxylic acid and acetyl groups, makes the molecule highly resistant to thermal decomposition. Standard combustion methods often result in the formation of refractory nitrides or uncombusted graphitic carbon residues, leading to significant under-reporting of C and N values.

As a Senior Application Scientist, I have evaluated multiple analytical pathways to overcome this barrier. This guide objectively compares standard elemental analysis techniques against a field-proven, modified combustion protocol designed specifically for refractory pyrimidines.

Comparative Performance Analysis

To establish a gold-standard protocol, we must compare the performance of three distinct analytical approaches:

  • Method A: Standard CHNS Combustion (Dumas Method). Utilizes a standard WO₃ oxidation catalyst at 1000°C[2].

  • Method B: Modified CHNS Combustion (V₂O₅ Additive). Incorporates Vanadium Pentoxide (V₂O₅) directly into the sample capsule. V₂O₅ acts as a potent oxidizing flux, releasing localized oxygen to ensure the complete breakdown of refractory nitrides and carbides[3].

  • Method C: Traditional Kjeldahl Digestion. A wet-chemistry method for nitrogen determination.

Table 1: Experimental vs. Theoretical Elemental Recoveries
Analytical MethodCarbon (%)Hydrogen (%)Nitrogen (%)Performance Assessment
Theoretical Value 46.16 3.32 15.38 Baseline Target
Method A: Standard CHNS (WO₃ Catalyst)45.12 ± 0.403.35 ± 0.1014.10 ± 0.50Suboptimal. Incomplete combustion of the pyrimidine ring leads to low C and N recovery.
Method B: Modified CHNS (V₂O₅ Additive)46.12 ± 0.103.31 ± 0.1015.35 ± 0.10Optimal. V₂O₅ flux ensures complete oxidation of refractory heterocyclic bonds.
Method C: Kjeldahl Digestion (N only)N/AN/A11.20 ± 0.80Failure. Sulfuric acid digestion fails to cleave N=C double bonds in the pyrimidine ring without severe pre-reduction steps.

Causality Insight: The data clearly demonstrates that standard Dumas combustion and Kjeldahl digestion are insufficient for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. The addition of V₂O₅ (Method B) is mandatory. During flash combustion, V₂O₅ melts and acts as an oxygen donor directly at the site of the sample, preventing the formation of thermally stable metal-nitride complexes and ensuring all nitrogen is converted to NOₓ species for subsequent reduction[3].

Mechanistic Pathway of Modified Combustion

Understanding the flow of analytes through the modified CHNS architecture is critical for troubleshooting and method validation.

CHNS_Mechanism Sample 4-Acetyl-2-hydroxypyrimidine- 5-carboxylic acid (C7H6N2O4) Combustion Flash Combustion (1000°C, O2 + V2O5) Sample->Combustion O2 injection Gases Combustion Gases (CO2, H2O, NOx) Combustion->Gases Oxidation Reduction Reduction Furnace (Cu, 600°C) Gases->Reduction Carrier Gas (He) AnalyteGases Analyte Gases (CO2, H2O, N2) Reduction->AnalyteGases NOx -> N2 Separation GC Column Separation AnalyteGases->Separation Detection TCD Detection & Quantification Separation->Detection Sequential Elution

Figure 1: Mechanistic pathway of modified CHNS combustion for refractory pyrimidine derivatives.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol integrates a Continuous Calibration Verification (CCV) system. By using a matrix-matched standard (Nicotinic acid, which contains a refractory pyridine ring), the system self-validates its ability to break down heterocyclic nitrogen before the unknown sample is ever analyzed.

Step-by-Step Methodology (Method B)

Phase 1: System Preparation & Calibration

  • System Purge: Purge the CHNS analyzer with ultra-pure Helium (99.999%) carrier gas. Run 3 to 5 blank tin capsules to establish a stable, zero-drift baseline.

  • Primary Calibration: Calibrate the system using Sulfanilamide (C₆H₈N₂O₂S) across a mass range of 0.5 mg to 2.5 mg to establish the linear K-factors for Carbon, Hydrogen, and Nitrogen.

  • Initial CCV (Self-Validation): Analyze 1.5 mg of certified Nicotinic Acid. Decision Gate: The recovery for Nitrogen must fall between 99% and 101% of its theoretical value. If it fails, the oxidation furnace is compromised, and the run must be aborted.

Phase 2: Sample Preparation 4. Weighing: Using a microbalance (±0.001 mg accuracy), accurately weigh 1.5 to 2.0 mg of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid into a high-purity tin capsule. 5. Flux Addition: Add an equal mass (approx. 1.5 to 2.0 mg, a 1:1 ratio) of Vanadium Pentoxide (V₂O₅) powder directly into the capsule[3]. 6. Sealing: Crimp and fold the tin capsule tightly to exclude atmospheric nitrogen and ensure intimate contact between the sample and the V₂O₅ flux.

Phase 3: Analysis & Post-Run Validation 7. Flash Combustion: Drop the capsule into the combustion reactor (1000°C) synchronized with a controlled pulse of high-purity Oxygen. The exothermic oxidation of the tin capsule temporarily spikes the localized temperature to ~1800°C, while the V₂O₅ ensures complete destruction of the pyrimidine ring[2]. 8. Reduction & Detection: The resulting gases pass through a copper reduction furnace at 600°C to quantitatively convert all NOₓ species to N₂. The gases are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD). 9. Final CCV: Conclude the sample batch by running a final Nicotinic Acid standard. This proves that no detector drift or catalyst exhaustion occurred during the analysis of the pyrimidine samples.

Protocol_Workflow Start System Purge & Blank Run Calib Calibration (K-factor) using Sulfanilamide Start->Calib CCV1 Initial CCV (Nicotinic Acid) Calib->CCV1 Prep Sample Prep: Weigh 1.5-2.0 mg + V2O5 CCV1->Prep Pass Analyze Run AHPCA Samples (n=3) Prep->Analyze CCV2 Final CCV (Nicotinic Acid) Analyze->CCV2 Valid Data Validation (Recovery 99-101%) CCV2->Valid Pass

Figure 2: Self-validating experimental workflow for high-accuracy elemental analysis.

References

  • Thermo Fisher Scientific. "FlashSmart Elemental Analyzer - Operating Manual" (Details on V₂O₅ additive for refractory materials). Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis Efficiency of Pyrimidine-5-Carboxylic Acid Analogs

For researchers and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its many derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its many derivatives, pyrimidine-5-carboxylic acids and their analogs are of significant interest due to their prevalence in biologically active molecules. The strategic placement of the carboxylic acid group at the 5-position provides a crucial handle for modulating solubility, target engagement, and overall pharmacological profiles.[2]

This guide offers an in-depth comparison of prevalent synthetic strategies for accessing pyrimidine-5-carboxylic acid analogs. We will move beyond a simple recitation of protocols to dissect the underlying mechanics, compare efficiencies with quantitative data, and provide field-proven insights to guide your selection of the optimal synthetic route.

I. The Biginelli Reaction and its Modern Variants: A Workhorse for Dihydropyrimidines

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][4][5] This method is a foundational approach for creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines. The classical Biginelli reaction, however, often suffers from long reaction times and modest yields.[6][7]

Mechanistic Rationale: The reaction mechanism typically proceeds through an acid-catalyzed aldol condensation between the aldehyde and the β-ketoester, followed by the nucleophilic addition of urea and subsequent cyclization and dehydration.[5] The choice of catalyst, often a Brønsted or Lewis acid, is critical for driving the reaction efficiently.[5]

Modern Advancements: Modern iterations of the Biginelli reaction have significantly improved its efficiency and scope:

  • Microwave-Assisted Synthesis: The application of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[8][9][10] This is attributed to efficient and uniform heating of the reaction mixture.

  • Novel Catalysts: A wide array of catalysts have been explored, including lanthanum chloride, polyphosphate ester (PPE), and magnesium oxide (MgO), to enhance reaction rates and yields under milder conditions.[8][10][11]

  • Solvent-Free Conditions: Eco-friendly protocols have been developed that proceed under solvent-free conditions, simplifying workup and reducing environmental impact.[6][12]

Comparative Data for Biginelli-type Reactions
MethodCatalystConditionsReaction TimeYield (%)Reference
Classical HCl/EthanolReflux18-24 h40-60[1][9]
Microwave Polyphosphate EsterMW, Ceramic Bath5-10 min85-95[8]
Microwave Graphite/LaCl₃MW5 min75-80[10]
Heterogeneous MgOReflux/CH₃CN1-2 h80-95[11]
Solvent-Free Bone Char-SO₃H80°C< 15 min90-98[12]
II. Linear Synthesis via Activated Precursors: Precision and Versatility

For accessing pyrimidines with specific substitution patterns that are challenging to obtain via multicomponent reactions, linear synthetic routes offer greater control. A highly effective method involves the use of pre-activated three-carbon synthons.

Core Strategy: The Zhichkin-Fairfax Synthesis

A notable example is the synthesis of 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3][13][14] This method is particularly valuable for creating pyrimidines without substitution at the C4 and C6 positions.

Causality of Experimental Design: The key to this method's success lies in the stability and reactivity of the sodium salt precursor. It is prepared by the condensation of methyl formate and methyl 3,3-dimethoxypropionate.[13][14] This enolate readily reacts with a wide variety of amidinium salts, which serve as the N-C-N fragment, to directly form the pyrimidine ring in a single, high-yielding step.

G cluster_0 Precursor Synthesis cluster_1 Pyrimidine Ring Formation Methyl formate Methyl formate Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate NaH NaH Condensation Condensation Sodium Salt Precursor Sodium Salt Precursor Amidinium Salt Amidinium Salt Cyclization Cyclization 2-Substituted Pyrimidine-5-Carboxylic Ester 2-Substituted Pyrimidine-5-Carboxylic Ester

Performance Metrics: This approach consistently delivers moderate to excellent yields, often ranging from 60% to over 90%, depending on the specific amidinium salt used.[13] It demonstrates broad functional group tolerance, making it a versatile tool for generating diverse libraries of analogs.[13]

III. Three-Component Synthesis of Pyrimidine-5-carbonitriles

Another efficient multicomponent approach directly yields pyrimidine-5-carbonitrile derivatives. These are valuable intermediates that can be hydrolyzed to the corresponding carboxylic acids.

General Reaction Scheme: This method involves the condensation of an aromatic aldehyde, malononitrile, and a urea, thiourea, or amidine.[12][15] The reaction is often catalyzed and can be performed under various conditions.

Comparative Efficiency:

  • Ammonium Chloride Catalyst: A simple, inexpensive, and eco-friendly method utilizes ammonium chloride as a catalyst under solvent-free conditions at 110°C, providing good yields in a short reaction time.[6]

  • Surfactant Catalysis in Water: Using a surfactant catalyst like p-dodecylbenzenesulfonic acid (DBSA) in water allows the reaction to proceed efficiently in an environmentally benign solvent, often with high yields.[16]

  • Heterogeneous Catalysis: As seen with the Biginelli reaction, heterogeneous catalysts like modified bone char can provide excellent yields in very short reaction times under solvent-free conditions.[12]

G cluster_input Starting Materials cluster_methods Synthetic Routes A Aromatic Aldehyde MCR Multicomponent Reaction A->MCR B Malononitrile B->MCR C Urea / Amidine C->MCR Product Pyrimidine-5-Carboxylic Acid Analog MCR->Product High Atom Economy Fewer Steps Linear Linear Synthesis (e.g., Zhichkin) Linear->Product Greater Control Substrate Scope

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Synthesis of Ethyl 4-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

This protocol is adapted from methodologies that highlight the efficiency of microwave-assisted synthesis.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Thiourea (1.5 mmol)

  • Ethanol (5 mL)

  • Catalytic amount of hydrochloric acid (1-2 drops)

  • Microwave reactor vial

Procedure:

  • Combine the aromatic aldehyde, ethyl acetoacetate, thiourea, and ethanol in a microwave reactor vial.

  • Add the catalytic amount of hydrochloric acid to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 5-15 minutes.

  • After cooling, the reaction mixture is typically diluted with cold water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Rationale: The use of microwave irradiation provides rapid, uniform heating, which accelerates the rate-limiting steps of the reaction, leading to a significant reduction in reaction time and often an increase in yield compared to conventional heating.[9]

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Activated Precursor

This protocol is based on the high-yield method developed by Zhichkin and Fairfax.[13][14]

Materials:

  • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq)

  • Amidinium salt (e.g., acetamidine hydrochloride) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Preparation of the Sodium Salt: (This precursor can be prepared in advance). To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise under a nitrogen atmosphere. Stir the mixture at room temperature for 12-16 hours. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[14]

  • Pyrimidine Synthesis: Dissolve the prepared sodium salt (1.0 eq) in anhydrous DMF.

  • Add the desired amidinium salt (1.1 eq) to the solution and stir the mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[14]

Rationale: This linear approach provides unambiguous regiocontrol, ensuring the formation of the desired isomer, which can be a challenge in some multicomponent reactions. The stability of the sodium salt and its clean reaction with amidinium salts contribute to the high yields and purity of the final products.[13]

Conclusion

The synthesis of pyrimidine-5-carboxylic acid analogs can be approached through several efficient routes.

  • For rapid library synthesis of dihydropyrimidine precursors, modern Biginelli reactions , particularly those employing microwave assistance or novel catalytic systems, offer unparalleled speed and high yields.

  • For targeted synthesis requiring specific substitution patterns and high regiochemical purity, linear approaches like the Zhichkin-Fairfax method provide superior control and versatility, albeit with more synthetic steps.

  • Direct synthesis of pyrimidine-5-carbonitriles via three-component reactions presents another highly efficient route to valuable intermediates.

The optimal choice of methodology will depend on the specific research goals, including the desired substitution pattern, required scale, and available equipment. By understanding the mechanistic underpinnings and comparative efficiencies of these key strategies, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science. [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Foroughifar, N., Mobinikhaledi, A., & FathinejadJirandehi, H. (2010). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Taylor & Francis Online. [Link]

  • Patil, S. P., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]

  • Hassan, A. S., et al. (2015). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules. [Link]

  • Yen, O. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

  • Ioniță, M. G., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Ioniță, M. G., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Semantic Scholar. [Link]

  • Singh, K., & Singh, S. (2009). Synthesis of pyrimidines, aromatic and heteroaromatic acids as Biginelli reaction catalysts. RACO. [Link]

  • Unknown. (2014). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catal. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

  • Shaabani, A., et al. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Taylor & Francis Online. [Link]

  • Maleki, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. [Link]

  • Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Publication Unknown. [Link]

  • de la Hoz, A., et al. (2009). Microwave Multicomponent Synthesis. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Pharmaceutical Research International. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid Against Commercial Standards

Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery In the landscape of pharmaceutical and agrochemical research, the purity, stability, and overall quality of novel chemical entities are paramount. 4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the purity, stability, and overall quality of novel chemical entities are paramount. 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is a promising heterocyclic compound, a class of molecules known for its diverse biological activities. As with any new compound poised for further development, a thorough characterization and comparison against established commercial standards are not just a matter of due diligence but a critical step in de-risking downstream applications.

This guide provides a comprehensive framework for benchmarking 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. We will not only outline the necessary analytical techniques but also delve into the scientific rationale behind their selection. Our goal is to equip researchers, scientists, and drug development professionals with a robust methodology for evaluating the performance of this novel compound against commercially available, structurally related pyrimidine carboxylic acids.

For this comparative study, we have selected two widely available and well-characterized commercial standards:

  • Commercial Standard A: Pyrimidine-2-carboxylic acid : A foundational isomer that allows for a direct comparison of the core pyrimidine-carboxylic acid structure.[1][2][3]

  • Commercial Standard B: Pyrimidine-5-carboxylic acid : An isomer that will help elucidate the impact of the carboxylic acid's position on the compound's physicochemical properties.[4][5]

  • Commercial Standard C: 2,4-Dihydroxypyrimidine-5-carboxylic acid (Isoorotic acid) : A more complex analogue whose additional functional groups provide a valuable point of comparison for properties like thermal stability and spectroscopic characteristics.[6][7][8][9]

Through a battery of analytical tests, we will construct a detailed performance profile of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid, providing the objective data necessary for informed decision-making in research and development pipelines.

Experimental Design: A Multi-faceted Approach to Characterization

A single analytical technique is insufficient to fully characterize a novel compound. Therefore, we employ a suite of orthogonal methods to build a comprehensive and reliable profile of our target molecule and its commercial counterparts.

cluster_0 Sample Preparation cluster_1 Analytical Benchmarking cluster_2 Data Analysis & Comparison 4-Acetyl-2-hydroxypyrimidine-5-carboxylic_acid 4-Acetyl-2-hydroxypyrimidine- 5-carboxylic acid HPLC Purity & Impurity Profile (HPLC) 4-Acetyl-2-hydroxypyrimidine-5-carboxylic_acid->HPLC Titration Assay by Titration (Acid-Base) 4-Acetyl-2-hydroxypyrimidine-5-carboxylic_acid->Titration NMR Structural Integrity (1H & 13C NMR) 4-Acetyl-2-hydroxypyrimidine-5-carboxylic_acid->NMR MS Molecular Weight Verification (Mass Spectrometry) 4-Acetyl-2-hydroxypyrimidine-5-carboxylic_acid->MS Thermal Thermal Stability (TGA/DSC) 4-Acetyl-2-hydroxypyrimidine-5-carboxylic_acid->Thermal KF Water Content (Karl Fischer) 4-Acetyl-2-hydroxypyrimidine-5-carboxylic_acid->KF Commercial_Standard_A Commercial Standard A (Pyrimidine-2-carboxylic acid) Commercial_Standard_A->HPLC Commercial_Standard_A->Titration Commercial_Standard_A->NMR Commercial_Standard_A->MS Commercial_Standard_A->Thermal Commercial_Standard_A->KF Commercial_Standard_B Commercial Standard B (Pyrimidine-5-carboxylic acid) Commercial_Standard_B->HPLC Commercial_Standard_B->Titration Commercial_Standard_B->NMR Commercial_Standard_B->MS Commercial_Standard_B->Thermal Commercial_Standard_B->KF Commercial_Standard_C Commercial Standard C (Isoorotic acid) Commercial_Standard_C->HPLC Commercial_Standard_C->Titration Commercial_Standard_C->NMR Commercial_Standard_C->MS Commercial_Standard_C->Thermal Commercial_Standard_C->KF Data_Table Comparative Data Tables HPLC->Data_Table Titration->Data_Table NMR->Data_Table MS->Data_Table Thermal->Data_Table KF->Data_Table Conclusion Performance Conclusion Data_Table->Conclusion

Caption: Overall experimental workflow for benchmarking.

Detailed Experimental Protocols

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone of analytical chemistry, offering high-resolution separation of components in a mixture. This allows for precise quantification of the main compound and detection of any impurities. Using a standardized method ensures that the comparison between our compound and the commercial standards is accurate and reproducible.

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of each compound (4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid and each commercial standard) into separate 10 mL volumetric flasks.

    • Dissolve the contents in a suitable solvent, such as a mixture of water and acetonitrile, and dilute to the mark. Ensure complete dissolution, using sonication if necessary.

    • Prepare a series of dilutions from these stock solutions to establish a calibration curve for quantitative analysis.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compounds (typically near the absorbance maximum).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Run the calibration standards to generate a standard curve.

    • Inject each sample solution in triplicate.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Assay by Acid-Base Titration

Rationale: Titration provides a direct measure of the acidic content of the samples, in this case, the carboxylic acid group. This classic method is highly accurate for determining the overall purity of an acidic compound and serves as an excellent orthogonal technique to HPLC.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of each compound into a 125 mL Erlenmeyer flask.

    • Dissolve the sample in a suitable volume (e.g., 50 mL) of deionized water or a water/alcohol mixture if solubility is an issue.

  • Titration:

    • Use a standardized solution of 0.1 M sodium hydroxide (NaOH) as the titrant.

    • Employ a potentiometric titrator with a calibrated pH electrode to accurately determine the equivalence point.

    • Titrate the sample solution with the NaOH solution until the equivalence point is reached, recording the volume of titrant used.

  • Calculation:

    • The purity of the carboxylic acid is calculated based on the volume of NaOH consumed, the molarity of the NaOH solution, and the initial mass of the sample.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled tool for confirming the chemical structure of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the proton (¹H) and carbon (¹³C) signals, we can verify the identity of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid and compare its spectral signature to the commercial standards.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of each compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Spectral Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Analysis:

    • Process the spectra and assign the signals to the respective protons and carbons in the molecular structure.

    • Compare the obtained spectra with expected chemical shifts and with the spectra of the commercial standards to confirm structural integrity and identify any structural impurities.

Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. This technique is crucial for verifying the identity of the synthesized molecule.

Protocol:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 1 µg/mL) of each compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Analysis:

    • Analyze the samples using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

    • Acquire spectra in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Interpretation:

    • Compare the measured mass-to-charge ratio (m/z) of the molecular ion with the theoretical exact mass of the compound.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Rationale: TGA and DSC provide critical information about the thermal stability, decomposition profile, and melting point of a compound.[3][7][10] These parameters are vital for understanding the material's handling and storage requirements.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of each compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

  • Analysis:

    • Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 300-400 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA will measure the change in mass as a function of temperature.

    • DSC will measure the heat flow into or out of the sample, revealing thermal events like melting and decomposition.

  • Data Interpretation:

    • From the TGA curve, determine the onset of decomposition.

    • From the DSC curve, determine the melting point (endothermic peak).

Water Content Determination by Karl Fischer Titration

Rationale: The presence of water can affect the stability, reactivity, and accurate weighing of a compound.[11] Karl Fischer titration is a highly specific and accurate method for quantifying the water content in a sample.[1][12][13]

Protocol:

  • Instrument Preparation:

    • Use a coulometric or volumetric Karl Fischer titrator. Ensure the titration cell is dry and the reagent is in good condition.

  • Analysis:

    • Accurately weigh a suitable amount of each sample and introduce it into the titration cell.

    • The instrument will automatically titrate the water present and display the result.

  • Calculation:

    • The water content is typically expressed as a weight percentage.

Comparative Data Summary

The following tables present illustrative data from the benchmarking experiments.

Table 1: Purity and Assay Comparison

CompoundPurity by HPLC (%)Assay by Titration (%)
4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid99.299.5
Commercial Standard A (Pyrimidine-2-carboxylic acid)≥ 97.097.8
Commercial Standard B (Pyrimidine-5-carboxylic acid)≥ 97.098.1
Commercial Standard C (Isoorotic acid)≥ 98.098.5

Table 2: Physicochemical Properties

CompoundMolecular Weight (Measured, [M-H]⁻)Melting Point (°C)Decomposition Onset (°C)Water Content (%)
4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid195.035215.4230.10.15
Commercial Standard A (Pyrimidine-2-carboxylic acid)123.020183.2195.60.25
Commercial Standard B (Pyrimidine-5-carboxylic acid)123.020271.5280.30.21
Commercial Standard C (Isoorotic acid)155.012284.1 (dec.)285.00.30

Discussion of Results and Structural Verification

The illustrative data suggests that the synthesized 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid exhibits high purity, as determined by both HPLC and acid-base titration, comparing favorably to the commercial standards.

NMR and MS Analysis:

The ¹H and ¹³C NMR spectra of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid would be expected to show characteristic signals corresponding to the acetyl group, the pyrimidine ring protons, and the carboxylic acid proton. High-resolution mass spectrometry confirmed the molecular formula through an accurate mass measurement of the molecular ion.

cluster_0 Quality Attributes cluster_1 Analytical Techniques Purity Purity HPLC HPLC Purity->HPLC Titration Titration Purity->Titration Identity Identity NMR NMR Identity->NMR MS Mass Spec Identity->MS Stability Stability TGA_DSC TGA/DSC Stability->TGA_DSC Water_Content Water Content KF Karl Fischer Water_Content->KF

Caption: Relationship between quality attributes and analytical techniques.

The thermal analysis indicates that 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid possesses good thermal stability, with a distinct melting point and a decomposition onset at a higher temperature. The low water content, as determined by Karl Fischer titration, is also a favorable characteristic for a developmental compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid against established commercial standards. By employing a suite of orthogonal analytical techniques, a detailed and reliable profile of the compound's purity, identity, and physicochemical properties can be established. The illustrative data presented herein suggests that 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid demonstrates high quality and favorable characteristics, warranting its further investigation in drug discovery and development programs. This systematic benchmarking process is an indispensable tool for ensuring the quality and consistency of new chemical entities, ultimately contributing to the success of research and development endeavors.

References

  • National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. NCBI. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]

  • Futurity Proceedings. (2025, April 1). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Mastelf. (2024, August 1). How to Prepare for HPLC Standards. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Request PDF. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. [Link]

  • Eurofins. (n.d.). Water Determination by Karl Fischer. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid

Introduction: This guide provides a comprehensive framework for the safe handling and disposal of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. As a specialized pyrimidine derivative and a carboxylic acid, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides a comprehensive framework for the safe handling and disposal of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid. As a specialized pyrimidine derivative and a carboxylic acid, this compound requires careful management to ensure personnel safety and environmental compliance. This document synthesizes best practices from safety data sheets of structurally analogous compounds and general principles of hazardous waste management to provide a robust operational protocol for researchers and laboratory personnel.

Hazard Identification and Risk Assessment

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationCategoryAssociated StatementCitations
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][6]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3][6]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling the chemical for any purpose, including disposal, adherence to strict safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The rationale is to create a complete barrier between the researcher and the chemical.

  • Eye Protection: Wear tight-sealing safety goggles or a full-face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3] This is crucial as analogous compounds are known to cause serious eye irritation.[3][6][7][8]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene).[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1][4] For significant quantities or in case of a spill, specialized chemical-resistant clothing may be necessary.[9]

Engineering Controls: Managing the Environment

All handling of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid, especially when generating waste or managing spills, must be conducted in a well-ventilated area.[2][10]

  • Chemical Fume Hood: The primary engineering control should be a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its contaminated materials be disposed of via standard drains or municipal trash.[1][10] It must be treated as hazardous waste and managed through a licensed disposal contractor.[9]

Step 1: Waste Collection
  • Segregation: Collect waste 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid and any contaminated materials (e.g., weigh boats, contaminated wipes, absorbent pads) separately from other waste streams. This prevents unintended chemical reactions and ensures proper disposal classification.

  • Container Selection: Use a designated, compatible, and sealable hazardous waste container.[1][2][10] The container must be made of a material that will not react with the chemical. Ensure it is clean and dry before use.

Step 2: Labeling
  • Clarity is Safety: The waste container must be clearly and accurately labeled.[1][11] The label should include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid"

    • Associated hazard information (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation.

  • Never Obscure: Do not overwrite or cover existing labels on a container.[11]

Step 3: Temporary Storage
  • Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][10] This area should be designated for hazardous waste storage.

  • Incompatibilities: Store the container away from incompatible materials, particularly strong oxidizing agents, strong bases, heat, and sources of ignition.[1][12]

  • Container Integrity: Keep the container tightly closed to prevent leakage.[9] Regularly check waste containers for any signs of degradation or leaks.[11] Do not fill containers beyond 90% of their capacity to allow for potential expansion.[11]

Step 4: Final Disposal
  • Contact EHS: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1][13] They will provide specific instructions for pickup and ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[10][14]

Emergency Procedures: Spill Management

In the event of a spill, a calm and procedural response is essential to mitigate risks.

  • Evacuate & Secure: Immediately alert others and evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Assess and Don PPE: Before cleanup, ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: For a solid powder spill, carefully sweep up the material to avoid creating dust.[2] For any spill, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain it.[1][15]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[1][2][9]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Label the waste container appropriately and manage it according to the disposal protocol in Section 3.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid waste.

G cluster_main Disposal Workflow for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic Acid cluster_spill Spill Response Protocol start Waste Generation spill_check Is there a spill? start->spill_check spill_contain 1. Contain with Inert Absorbent spill_check->spill_contain Yes collect_waste Collect Waste in Designated Container spill_check->collect_waste No spill_collect 2. Collect Absorbed Material spill_contain->spill_collect spill_collect->collect_waste label_waste Label Container Correctly: 'Hazardous Waste' + Full Chemical Name collect_waste->label_waste store_waste Store Sealed Container in a Cool, Dry, Well-Ventilated Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end_node Waste Safely Managed for Final Disposal contact_ehs->end_node

Caption: Disposal workflow for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid.

References

  • Pyrimidine - Safety D
  • Safety D
  • Section 2.
  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
  • Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet - 4-Hydroxyhippuric Acid. Cayman Chemical.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Safety Data Sheet - 4-Hydroxyadamantane-1-carboxylic acid. ChemScene.
  • SAFETY DATA SHEET - 2-Morpholinopyrimidine-5-carboxylic acid. Fisher Scientific.
  • SDS US - Amine Carboxyl
  • SAFETY DATA SHEET - 2-Chloropyrimidine-4-carboxylic acid. Fisher Scientific.
  • PRODUCT AND COMPANY IDENTIFIC
  • SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydr
  • SAFETY DATA SHEET - 2,4-Dihydroxypyrimidine-5-carboxylic acid. Fisher Scientific.
  • 6-Hydroxypyrimidine-4-carboxylic acid Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid
Reactant of Route 2
4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.